Zolertine Hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
7241-94-3 |
|---|---|
分子式 |
C13H19ClN6 |
分子量 |
294.78 g/mol |
IUPAC 名称 |
1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N6.ClH/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13;/h1-5H,6-11H2,(H,14,15,16,17);1H |
InChI 键 |
QVIZGERPBBPGRI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
Foundational & Exploratory
Zolertine Hydrochloride: A Deep Dive into its Mechanism of Action
It appears there may be a typographical error in the requested drug name, "Zolertine Hydrochloride." The comprehensive search for this compound did not yield significant results. However, the search results strongly suggest that the intended drug of interest is likely Zolmitriptan , a well-established medication for the acute treatment of migraine. This technical guide will proceed under the assumption that the user is inquiring about Zolmitriptan and will provide an in-depth analysis of its mechanism of action based on available scientific literature.
Executive Summary
Zolmitriptan is a selective serotonin (5-HT) receptor agonist, belonging to the triptan class of drugs. Its primary therapeutic effect in the management of migraine is attributed to its high affinity for 5-HT1B and 5-HT1D receptor subtypes. The mechanism of action is multifactorial, involving cranial vasoconstriction, inhibition of neuropeptide release from trigeminal nerve endings, and modulation of pain signaling in the brainstem. This guide will elucidate the intricate molecular and physiological pathways through which Zolmitriptan exerts its anti-migraine effects.
Receptor Binding Profile
The cornerstone of Zolmitriptan's action lies in its specific interaction with serotonin receptors. The drug exhibits a high affinity for 5-HT1B and 5-HT1D receptors, with a moderate affinity for the 5-HT1A receptor subtype.[1] Its activity at other 5-HT receptor subtypes or other neurotransmitter receptors is significantly lower, contributing to its targeted therapeutic effect and favorable side-effect profile compared to less selective agents.
Table 1: Receptor Binding Affinities of Zolmitriptan
| Receptor Subtype | Affinity (Ki) | Reference |
| 5-HT1B | High | [1][2][3][4][5] |
| 5-HT1D | High | [1][2][3][4][5] |
| 5-HT1A | Moderate | [1] |
| 5-HT1F | Agonist activity noted | [4] |
Core Mechanism of Action
The therapeutic efficacy of Zolmitriptan in aborting a migraine attack is understood to be mediated through three primary mechanisms:
-
Cranial Vasoconstriction: During a migraine attack, cranial blood vessels undergo vasodilation, which is thought to contribute to the throbbing pain. Zolmitriptan, by acting as an agonist at 5-HT1B receptors located on the smooth muscle cells of these vessels, induces vasoconstriction, thereby counteracting this pathological vasodilation.[3][5]
-
Inhibition of Neuropeptide Release: The trigeminal nerve plays a crucial role in the pathophysiology of migraine. Activation of trigeminal nerve endings in the meninges leads to the release of vasoactive and pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Neurokinin A.[1][5] These peptides contribute to vasodilation and neurogenic inflammation. Zolmitriptan activates presynaptic 5-HT1D receptors on these nerve terminals, which inhibits the release of these neuropeptides, thus dampening the inflammatory cascade and pain transmission.[3][5]
-
Central Pain Modulation: Zolmitriptan can cross the blood-brain barrier and exert effects within the central nervous system.[3][5] It is believed to act on 5-HT1B/1D receptors in the brainstem, particularly in the trigeminal nucleus caudalis, to modulate the transmission of pain signals from the trigeminovascular system to higher brain centers.[3]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in Zolmitriptan's mechanism of action, the following diagrams are provided.
Caption: Zolmitriptan's dual action on trigeminal nerves and cranial vessels.
Caption: A typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
While specific, detailed protocols were not available in the initial search results, a general methodology for a key experiment like receptor binding assays can be outlined based on standard pharmacological practices.
Protocol: Competitive Radioligand Binding Assay to Determine Receptor Affinity
-
Tissue/Cell Preparation:
-
Utilize cell lines recombinantly expressing the human 5-HT receptor subtypes of interest (e.g., 5-HT1B, 5-HT1D) or homogenized brain tissue known to be rich in these receptors.
-
Prepare cell membrane fractions through centrifugation.
-
-
Assay Buffer Preparation:
-
Prepare a suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors to maintain receptor integrity.
-
-
Incubation:
-
In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]GR125743 for 5-HT1B/1D receptors), and a range of concentrations of unlabeled Zolmitriptan.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive competing ligand).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Zolmitriptan by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Zolmitriptan concentration to generate a competition curve.
-
Determine the IC50 (the concentration of Zolmitriptan that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the equilibrium dissociation constant (Ki) for Zolmitriptan using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics and Metabolism
The clinical efficacy of Zolmitriptan is also influenced by its pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of Zolmitriptan
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~40% | [1] |
| Bioavailability (Nasal Spray) | ~102% | [1] |
| Time to Peak Plasma Concentration | 2-4 hours (oral) | [6][7] |
| Plasma Protein Binding | ~25% | [6][7] |
| Half-life | 2.7 - 3.6 hours | [8] |
| Metabolism | Hepatic, primarily via CYP1A2 | [1] |
| Active Metabolite | N-desmethyl-zolmitriptan (183C91) | [1] |
Zolmitriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1] A significant portion is converted to an active metabolite, N-desmethyl-zolmitriptan, which also exhibits 5-HT1B/1D agonist activity and contributes to the overall therapeutic effect.[1] The remaining drug is converted to inactive metabolites.[1]
Conclusion
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Preclinical support for the therapeutic potential of zolmitriptan as a treatment for cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanism of action of zolmitriptan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Zolmitriptan? [synapse.patsnap.com]
- 6. Clinical pharmacology of the serotonin receptor agonist, zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. la-press.org [la-press.org]
- 8. The pharmacodynamics and pharmacokinetics of the 5HT1B/1D-agonist zolmitriptan in healthy young and elderly men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacological Profile of Zolertine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Zolertine hydrochloride is classified as an alpha-1 adrenoceptor antagonist. This technical guide synthesizes the limited available non-clinical data on its pharmacological profile. The primary mechanism of action of this compound is the blockade of α1-adrenergic receptors, leading to the inhibition of vasoconstriction induced by endogenous catecholamines. This guide provides an overview of its chemical identity, mechanism of action, and the known pharmacodynamic properties, while also highlighting the significant gaps in the publicly available data regarding its full pharmacological profile, including pharmacokinetics and toxicology.
Chemical Identity
A summary of the key identifiers for this compound is presented in Table 1.
| Identifier | Value |
| IUPAC Name | 1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride[1] |
| CAS Number | 7241-94-3[1] |
| Molecular Formula | C13H19ClN6[1] |
| Molecular Weight | 294.78 g/mol [1] |
| Synonyms | Zolertine HCl, MA 1277[1] |
Mechanism of Action: Alpha-1 Adrenoceptor Antagonism
This compound functions as an antagonist at alpha-1 adrenergic receptors.[2][3] These receptors are G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system's regulation of vascular tone and smooth muscle contraction.
Signaling Pathway of Alpha-1 Adrenoceptor Antagonism
The antagonism of α1-adrenoceptors by this compound interrupts the signaling cascade initiated by the binding of endogenous agonists like norepinephrine. This pathway is visualized in the diagram below.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its antagonist activity at α1-adrenoceptor subtypes.
Receptor Binding Affinity
Limited data is available on the specific binding affinities of this compound for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D).
Functional Antagonism
In vitro studies have demonstrated that this compound acts as a competitive antagonist to noradrenaline-induced contractions in isolated rat carotid and aorta arteries. The pA2 values, a measure of antagonist potency, are summarized in Table 2.[2] A non-competitive antagonism has been observed in some other blood vessels, as indicated by Schild plot slopes lower than unity.[2]
| Tissue | Animal Model | pA2 (Mean ± SEM) |
| Carotid Artery (WKY) | Rat | 7.48 ± 0.18 |
| Carotid Artery (SHR) | Rat | 7.43 ± 0.13 |
| Aorta (WKY) | Rat | 7.57 ± 0.24 |
| Aorta (SHR) | Rat | 7.40 ± 0.08 |
WKY: Wistar-Kyoto rats, SHR: Spontaneously Hypertensive Rats
Further estimates of antagonist potency (pKb) in other vascular tissues are presented in Table 3.[2]
| Tissue | Animal Model | pKb (Mean ± SEM) |
| Mesenteric Artery (WKY) | Rat | 6.98 ± 0.16 |
| Mesenteric Artery (SHR) | Rat | 6.81 ± 0.18 |
| Caudal Artery (WKY) | Rat | 5.73 ± 0.11 |
| Caudal Artery (SHR) | Rat | 5.87 ± 0.25 |
| Aorta | Rabbit | 6.65 ± 0.09 |
This compound has been reported to exhibit a higher affinity for α1D-adrenoceptors compared to α1A-adrenoceptors, with an intermediate affinity for the α1B-adrenoceptor subtype.[2]
Experimental Protocols
Detailed experimental protocols for the cited studies are not extensively available in the public domain. The provided pharmacodynamic data is based on standard organ bath techniques for measuring vasoconstriction and Schild plot analysis to determine antagonist potency. A generalized workflow for such an experiment is outlined below.
Pharmacokinetics (ADME)
There is a significant lack of publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. No preclinical or clinical pharmacokinetic data has been identified in the reviewed literature.
Preclinical Safety and Toxicology
No specific preclinical safety or toxicology studies for this compound were found in the public domain.
Conclusion
This compound is an alpha-1 adrenoceptor antagonist with demonstrated in vitro activity in blocking noradrenaline-induced vasoconstriction in various animal vascular preparations. However, a comprehensive pharmacological profile is not available in the public scientific literature. There is a notable absence of data on its binding affinities to α1-adrenoceptor subtypes, detailed in vivo effects, pharmacokinetics, and toxicology. The available information suggests that this compound was likely a subject of early-stage, non-clinical research that did not progress to further development, resulting in a limited publicly accessible dataset. Further research would be required to fully characterize its pharmacological properties.
References
- 1. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 2. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 3. US7563904B2 - Synthesis intermediates useful for preparing zolmitriptan - Google Patents [patents.google.com]
Zolertine Hydrochloride synthesis and characterization
An in-depth technical guide on the synthesis and characterization of Zolertine Hydrochloride, tailored for researchers, scientists, and drug development professionals.
Abstract
Zolertine, chemically known as 1-phenyl-4-[2-(1H-tetrazol-5-yl)ethyl]piperazine, is a compound of interest in pharmaceutical research.[1] Its hydrochloride salt, this compound (CAS No: 7241-94-3), is utilized for its potential pharmacological activities.[2] This document provides a detailed overview of a reported synthesis method for the zolertine free base, its subsequent conversion to the hydrochloride salt, and comprehensive characterization protocols. The content herein is intended to serve as a technical resource, consolidating experimental procedures, data interpretation, and workflow visualizations to support further research and development.
Synthesis of this compound
The synthesis of Zolertine is achieved through the formation of a tetrazole ring from a nitrile precursor. The overall process can be visualized as a two-stage workflow: synthesis of the free base followed by salt formation.
Caption: Workflow for the synthesis of Zolertine and its conversion to this compound.
Experimental Protocol: Synthesis of 5-[2-(4-phenyl-1-piperazyl)ethyl]-tetrazole (Zolertine)
This protocol is adapted from a reported improved synthesis method.[3]
-
Reaction Setup : In a suitable reaction vessel, dissolve 4-phenyl-1-(2-cyanoethyl)-piperazine (1.0 mol, 215 g), sodium azide (1.0 mol, 65 g), and morpholine hydrochloride (1.0 mol, 124 g) in morpholine (1 L).[3]
-
Heating : Heat the stirred mixture to a temperature of 120-125°C and maintain for 4 hours.[3]
-
Work-up : Allow the reaction mixture to cool to room temperature.[3]
-
Isolation of Crude Product : Filter the cooled mixture and remove the solvent from the filtrate under vacuum. Take the resulting residue and mix it with water. Adjust the pH of the aqueous solution to 5 to precipitate the crude product.[3]
-
Purification : Collect the crude 5-[(4-phenyl-1-piperazyl)ethyl]tetrazole by filtration and dry it. The reported yield of the crude product is 170 g. For further purification, recrystallize the crude solid from water. The final reported yield after recrystallization is 155 g (60% yield).[3]
Experimental Protocol: Formation of this compound
-
Dissolution : Dissolve the purified Zolertine free base in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification : Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol) to the dissolved free base while stirring.
-
Precipitation and Isolation : The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Purification : Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. This involves a suite of analytical techniques, primarily spectroscopy and spectrometry.
Caption: Logical workflow for the analytical characterization of this compound.
Physical Properties
The physical and chemical properties of the parent compound and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Zolertine (Free Base) | ||
| Molecular Formula | C₁₃H₁₈N₆ | [1] |
| Molecular Weight | 258.32 g/mol | [1] |
| Melting Point | 190-194 °C (recrystallized) | [3] |
| This compound | ||
| Molecular Formula | C₁₃H₁₉ClN₆ | [2] |
| Molecular Weight | 294.78 g/mol | [2] |
Spectroscopic and Spectrometric Data
While specific experimental spectra for this compound are not provided in the search results, the expected data from key analytical techniques can be predicted based on its known structure.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[4] For hydrochloride salts, solid-state ³⁵Cl NMR can also be a useful technique for characterizing polymorphs.[5][6]
| ¹H NMR (Expected Regions) | Approx. δ (ppm) | Description |
| Aromatic Protons | 6.8 - 7.3 | Multiplets from the monosubstituted phenyl ring. |
| Piperazine Protons (Ar-N-CH₂) | ~3.2 | Triplet or multiplet. |
| Piperazine Protons (-N-CH₂) | ~2.8 | Triplet or multiplet. |
| Ethyl Protons (-N-CH₂-CH₂) | ~3.0 | Triplet. |
| Ethyl Protons (-CH₂-CH₂-Tet) | ~3.1 | Triplet. |
| Tetrazole N-H | > 10 | Broad singlet, may be solvent dependent or exchangeable. |
| ¹³C NMR (Expected Regions) | Approx. δ (ppm) | Description |
| Tetrazole Carbon (C5) | ~155-160 | Quaternary carbon of the tetrazole ring. |
| Aromatic C (C-N) | ~150 | Quaternary carbon of the phenyl ring attached to nitrogen. |
| Aromatic C (CH) | 115 - 130 | Carbons of the phenyl ring. |
| Piperazine Carbons | 45 - 55 | Carbons of the piperazine ring. |
| Ethyl Carbons | 20 - 55 | Carbons of the ethyl linker. |
2.2.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Zolertine, the expected molecular ion peak would correspond to the free base.
| Parameter | Expected Value |
| Molecular Ion [M+H]⁺ | m/z ≈ 259.17 |
| Exact Mass (Free Base) | 258.1593 |
2.2.3 Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Tetrazole) | 3000 - 3400 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Mechanism of Action
The precise signaling pathway for Zolertine is not extensively detailed in the available literature. However, some sources suggest it acts as a peptide that binds to and blocks potassium ion channels.[2] This mechanism is distinct from other phenylpiperazine compounds that may target serotonin receptors.[7][8]
The proposed mechanism involves the binding of Zolertine to a potassium channel, leading to the inhibition of ion flow and subsequent modulation of cellular activity.
Caption: Proposed mechanism of Zolertine as a potassium channel blocker.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 7241-94-3 | HAA24194 | Biosynth [biosynth.com]
- 3. prepchem.com [prepchem.com]
- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Zolertine Hydrochloride (CAS: 7241-94-3): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolertine Hydrochloride is a pharmacological agent identified as an alpha-adrenoceptor antagonist. This technical guide provides a comprehensive overview of its known pharmacological properties, focusing on its mechanism of action, available quantitative data, and the experimental methodologies typically employed to characterize such a compound. The information presented herein is intended to support further research and development efforts involving this compound.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 7241-94-3 |
| Molecular Formula | C₁₃H₁₉ClN₆ |
| Molecular Weight | 294.78 g/mol |
| Synonyms | Zolertine HCl, 1-Phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine HCl |
Pharmacological Profile
This compound functions as an antagonist of alpha-1 adrenergic receptors (α₁-adrenoceptors). Emerging research indicates that it exhibits a notable affinity for α₁ₐ and α₁բ-adrenoceptor subtypes, with a higher affinity for the α₁բ subtype. Its antagonistic action at these receptors suggests a potential role in modulating physiological processes regulated by the sympathetic nervous system, such as smooth muscle contraction and vasoconstriction.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with α₁-adrenoceptors.
Table 1: Receptor Binding Affinities (pKi)
| Receptor Subtype | Tissue Source | pKi Value |
| α₁ₐ-Adrenoceptor | Rabbit Liver | 6.35 |
| α₁բ-Adrenoceptor | Rat Liver | 6.81 |
Table 2: Functional Antagonism in Isolated Tissues (pA₂ / pKb)
| Tissue Preparation | Agonist Used | Parameter | Value |
| Rat Carotid Artery (WKY) | Norepinephrine | pA₂ | 7.48 ± 0.18 |
| Rat Carotid Artery (SHR) | Norepinephrine | pA₂ | 7.43 ± 0.13 |
| Rat Aorta (WKY) | Norepinephrine | pA₂ | 7.57 ± 0.24 |
| Rat Aorta (SHR) | Norepinephrine | pA₂ | 7.40 ± 0.08 |
| Rat Mesenteric Artery (WKY) | Norepinephrine | pKb | 6.98 ± 0.16 |
| Rat Mesenteric Artery (SHR) | Norepinephrine | pKb | 6.81 ± 0.18 |
| Rat Caudal Artery (WKY) | Norepinephrine | pKb | 5.73 ± 0.11 |
| Rat Caudal Artery (SHR) | Norepinephrine | pKb | 5.87 ± 0.25 |
| Rabbit Aorta | Norepinephrine | pKb | 6.65 ± 0.09 |
WKY: Wistar-Kyoto rats (normotensive), SHR: Spontaneously Hypertensive Rats. pA₂ is a measure of the potency of a competitive antagonist. pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by blocking the signaling cascade initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α₁-adrenoceptors on the surface of target cells. This antagonism prevents the activation of Gq/11 proteins, thereby inhibiting the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are consequently suppressed, leading to a relaxation of smooth muscle and vasodilation.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Site of this compound Antagonism.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to obtain the quantitative data presented above. Specific parameters may vary based on the laboratory and the specific research question.
Radioligand Binding Assay for pKi Determination
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for α₁-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the α₁-adrenoceptor subtype of interest (e.g., from rabbit or rat liver).
-
Radioligand (e.g., [³H]-prazosin).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or a high concentration of a known antagonist (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Perform non-linear regression analysis of the competition binding data to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the Ki value to pKi (-log(Ki)).
Caption: Generalized workflow for a radioligand binding assay.
Isolated Tissue Vasoconstriction Assay for pA₂ Determination
This protocol describes the functional assessment of this compound's antagonism on agonist-induced vasoconstriction in isolated arterial rings.
Materials:
-
Male Wistar-Kyoto or Spontaneously Hypertensive rats.
-
Isolated arteries (e.g., aorta, carotid, mesenteric, caudal).
-
Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
Agonist (e.g., Norepinephrine).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Euthanize the rat and dissect the desired artery.
-
Cut the artery into rings (2-3 mm in length).
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for a period of time (e.g., 60-90 minutes).
-
Obtain a cumulative concentration-response curve for the agonist (e.g., Norepinephrine) to establish a baseline.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of this compound for a set period (e.g., 30 minutes).
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 6-8 with different concentrations of this compound.
-
Construct a Schild plot by plotting the log(dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA₂ value.
Zolertine Hydrochloride: A Technical Guide to α1-Adrenergic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolertine hydrochloride is an α-adrenergic receptor antagonist. This document provides a comprehensive overview of its receptor subtype selectivity, focusing on the α1-adrenergic receptor family. Due to the limited availability of recent research, this guide synthesizes the currently available public data on Zolertine's binding affinity and functional antagonism at α1-adrenoceptor subtypes. It also describes the general experimental methodologies used in such studies and outlines the canonical signaling pathways associated with α1-adrenoceptor activation. This guide is intended to serve as a resource for researchers and professionals in drug development interested in the pharmacology of this compound. It is important to note that the available data is primarily from animal models, and information regarding its activity at the α1D-adrenoceptor subtype and in human tissues is notably absent from the public domain.
Introduction
This compound is a pharmacological agent identified as an antagonist of α-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets for the catecholamines, norepinephrine and epinephrine. The α1-adrenergic receptors are further subdivided into three subtypes: α1A, α1B, and α1D. These subtypes are involved in a variety of physiological processes, most notably the contraction of smooth muscle, leading to vasoconstriction and an increase in blood pressure. The subtype-selective antagonism of these receptors is a key area of interest in drug development for conditions such as hypertension and benign prostatic hyperplasia. This document aims to provide a detailed technical overview of the receptor subtype selectivity of this compound, based on the available scientific literature.
Quantitative Data on Receptor Subtype Selectivity
The available quantitative data for this compound's interaction with α1-adrenergic receptor subtypes is summarized below. It is crucial to note that this data is derived from animal tissues and may not be directly translatable to human pharmacology.
Binding Affinity Data
Binding affinity is a measure of the strength of the interaction between a ligand (Zolertine) and its receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The available data for this compound is presented in Table 1.
Table 1: Binding Affinity (pKi) of this compound for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Tissue Source | pKi |
| α1A-adrenoceptor | Rabbit Liver Membranes | 6.35[1] |
| α1B-adrenoceptor | Rat Liver Membranes | 6.81[1] |
| α1D-adrenoceptor | Not Available | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Functional Antagonism Data
Functional antagonism measures the ability of a compound to block the response of a receptor to an agonist. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist. The available functional antagonism data for this compound is presented in Table 2.
Table 2: Functional Antagonism (pA2) of this compound against Norepinephrine-Induced Contraction
| Tissue | Animal Model | pA2 Value |
| Carotid Artery | Wistar-Kyoto (WKY) Rat | 7.48 ± 0.18[1] |
| Carotid Artery | Spontaneously Hypertensive Rat (SHR) | 7.43 ± 0.13[1] |
| Aorta | Wistar-Kyoto (WKY) Rat | 7.57 ± 0.24[1] |
| Aorta | Spontaneously Hypertensive Rat (SHR) | 7.50 ± 0.13[1] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Methodology:
-
Membrane Preparation: Tissues rich in the receptor of interest (e.g., liver for α1A and α1B subtypes) are homogenized. The homogenate is subjected to differential centrifugation to isolate a membrane fraction containing the receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [3H]-prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assays (Schild Analysis)
Functional assays are used to determine the potency of an antagonist in a biological system. For α1-adrenoceptors, this often involves measuring the contraction of smooth muscle tissue.
Experimental Workflow: Functional Antagonism Assay
Caption: Workflow for a functional antagonism assay with Schild analysis.
Methodology:
-
Tissue Preparation: A smooth muscle tissue known to express α1-adrenoceptors (e.g., rat aorta or carotid artery) is dissected and mounted in an organ bath containing a physiological salt solution.
-
Concentration-Response Curves: A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (this compound) for a specific period.
-
Shifted Concentration-Response Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist. This is repeated for several concentrations of the antagonist.
-
Schild Analysis: The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose-ratio - 1) versus the log of the antagonist concentration is constructed. For a competitive antagonist, this should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.
Signaling Pathways
While specific studies on the downstream signaling of this compound are not available, as an α1-adrenoceptor antagonist, it is expected to block the canonical signaling pathway activated by these receptors.
General α1-Adrenergic Receptor Signaling Pathway
α1-Adrenergic receptors are coupled to the Gq family of G proteins. Agonist binding initiates a signaling cascade that leads to the contraction of smooth muscle.
Diagram: α1-Adrenergic Receptor Signaling Pathway
Caption: General signaling pathway of α1-adrenergic receptors.
Pathway Description:
-
Agonist Binding: Norepinephrine or another agonist binds to the α1-adrenergic receptor.
-
Gq Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Cellular Response: The elevated intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction. PKC can further modulate this and other cellular responses.
This compound, as a competitive antagonist, would bind to the α1-adrenergic receptor and prevent the binding of norepinephrine, thereby inhibiting this entire signaling cascade.
Conclusion and Future Directions
This compound demonstrates antagonist activity at α1A and α1B-adrenergic receptors in animal models. The available data suggests a slight preference for the α1B subtype in terms of binding affinity. However, the lack of data for the α1D subtype and for human receptors represents a significant gap in our understanding of its complete pharmacological profile.
For a more thorough evaluation of this compound's therapeutic potential, future research should focus on:
-
Determining the binding affinity and functional activity at the human α1D-adrenoceptor subtype.
-
Conducting studies using human tissues or recombinant human α1-adrenoceptor subtypes to ascertain its pharmacological profile in a more clinically relevant context.
-
Investigating the downstream signaling effects of Zolertine to confirm its mechanism of action and explore any potential for biased antagonism.
-
Publishing detailed experimental protocols to allow for replication and comparison of findings.
A more complete understanding of this compound's receptor subtype selectivity will be crucial for guiding its potential development and clinical application.
References
Zolmitriptan's Structure-Activity Relationship: A Technical Guide for CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially misidentified in some contexts as "Zolertine Hydrochloride," zolmitriptan is a potent and selective second-generation triptan, a class of drugs that act as agonists for the serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of zolmitriptan and its analogs, offering valuable insights for researchers and professionals involved in the development of novel therapeutics for central nervous system (CNS) disorders, particularly migraine. By understanding the intricate relationship between the molecular structure of zolmitriptan and its pharmacological activity, scientists can better design and synthesize new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.
Zolmitriptan's primary therapeutic application is in the acute treatment of migraine headaches, with or without aura. Its mechanism of action is multifaceted, involving the constriction of painfully dilated cranial blood vessels, the inhibition of the release of pro-inflammatory neuropeptides (like CGRP and substance P) from trigeminal nerve endings, and a central inhibitory action on nociceptive transmission in the brainstem.
This guide will delve into the quantitative SAR data available for zolmitriptan and related tryptamine derivatives, detail the experimental protocols used to generate this data, and visualize the key signaling pathways modulated by this important anti-migraine agent.
Quantitative Structure-Activity Relationship (SAR) Data
The affinity of zolmitriptan and its primary active metabolite, N-desmethyl-zolmitriptan, for various serotonin receptor subtypes is a critical determinant of its therapeutic efficacy and side-effect profile. The following tables summarize the available quantitative data on the binding affinities (Ki) and, where available, functional activities of zolmitriptan and related compounds.
Table 1: Binding Affinity (Ki, nM) of Zolmitriptan and its N-desmethyl Metabolite for Human Serotonin (5-HT) Receptor Subtypes
| Compound | h5-HT1D | h5-HT1B | h5-HT1F | h5-HT1A |
| Zolmitriptan | 0.63 | 5.01 | 63.09 | Modest Affinity |
| N-desmethyl-zolmitriptan | Higher than Zolmitriptan | Higher than Zolmitriptan | - | Modest Affinity |
Note: A lower Ki value indicates a higher binding affinity.
The data clearly indicates that zolmitriptan possesses a high affinity for both the 5-HT1D and 5-HT1B receptors, which are the primary targets for its anti-migraine activity. Its affinity for the 5-HT1F receptor is considerably lower. Notably, the N-desmethyl metabolite of zolmitriptan exhibits even higher potency at the 5-HT1B/1D receptors, contributing significantly to the overall therapeutic effect. Zolmitriptan shows only modest affinity for the 5-HT1A receptor and no significant affinity for a range of other receptors, including 5-HT2, 5-HT3, adrenergic (α1, α2, β), histaminic (H1, H2), muscarinic, and dopaminergic (D1, D2) receptors, highlighting its selectivity.
Key Structural Features for 5-HT1B/1D Agonism in Tryptamine Derivatives
The structure-activity relationships of the broader class of tryptamine derivatives provide valuable context for understanding zolmitriptan's activity. Key structural features influencing agonist activity at 5-HT1B/1D receptors include:
-
The Indole Ring System: The indole core is essential for activity. Modifications to this ring system can significantly impact affinity and efficacy. An electron-deficient indole ring, achieved through the inclusion of electron-withdrawing groups at the 2-position, has been shown to be crucial for producing antagonism within a tryptamine-based series.
-
The Ethylamine Side Chain: The length and conformation of the ethylamine side chain at the 3-position of the indole are critical. The distance between the basic amine and a hydrogen-bond accepting oxygen atom appears to influence selectivity between 5-HT1B and 5-HT1D receptors.
-
Substituents at the 5-Position: Modifications at the 5-position of the indole ring are well-tolerated and can be used to modulate pharmacokinetic and pharmacodynamic properties. In zolmitriptan, the (S)-4-(oxazolidin-2-on-4-ylmethyl) group at this position contributes to its favorable profile.
Experimental Protocols
The quantitative SAR data presented in this guide are derived from rigorous in vitro experimental protocols. A general overview of the key methodologies is provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1B or 5-HT1D receptors are prepared from transfected cell lines (e.g., HEK293 or CHO cells) or from tissue homogenates known to be rich in these receptors. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-GR125743 for 5-HT1B/1D) is incubated with the receptor-containing membranes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., zolmitriptan) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays
Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of a test compound at a specific receptor.
Common Functional Assay: cAMP Accumulation Assay (for Gi/o-coupled receptors like 5-HT1B/1D)
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-h5-HT1B) are cultured.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an activator of adenylyl cyclase, to increase intracellular cyclic AMP (cAMP) levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (agonist).
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
Data Analysis: Agonists of Gi/o-coupled receptors will inhibit forskolin-stimulated cAMP accumulation. The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is determined from the dose-response curve.
Signaling Pathways of Zolmitriptan
Zolmitriptan exerts its therapeutic effects by activating 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the alleviation of migraine symptoms.
Zolmitriptan-Mediated Signaling Pathway
Caption: Signaling cascade initiated by zolmitriptan binding.
Explanation of the Signaling Pathway:
-
Receptor Binding and G-protein Activation: Zolmitriptan binds to and activates 5-HT1B/1D receptors located on the presynaptic terminals of trigeminal neurons and on the smooth muscle cells of cranial blood vessels. This activation leads to the dissociation of the heterotrimeric Gi/o protein into its α and βγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Decreased PKA Activity: The reduction in cAMP levels results in decreased activity of protein kinase A (PKA).
-
Inhibition of Neuropeptide Release: PKA is involved in the phosphorylation of proteins that facilitate the fusion of synaptic vesicles with the presynaptic membrane. Reduced PKA activity, therefore, leads to the inhibition of the release of pro-inflammatory and vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the trigeminal nerve endings.
-
Vasoconstriction: The activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels directly causes vasoconstriction, counteracting the painful vasodilation associated with a migraine attack.
Conclusion
Zolmitriptan's high affinity and selectivity for 5-HT1B/1D receptors, coupled with the potent activity of its N-desmethyl metabolite, are central to its efficacy in the acute treatment of migraine. The structure-activity relationship of tryptamine derivatives highlights the importance of the indole core, the ethylamine side chain, and substitutions at the 5-position in determining the pharmacological profile. A thorough understanding of these SAR principles, the experimental methodologies used to define them, and the underlying signaling pathways is paramount for the rational design of the next generation of CNS therapeutics. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to innovate in this critical area of neuroscience.
Methodological & Application
Zolertine Hydrochloride: Application Notes and Protocols for Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Zolertine Hydrochloride in in-vitro studies of smooth muscle contraction. This document outlines the mechanism of action, provides key quantitative data, and offers detailed experimental protocols and data presentation formats to facilitate research and development in pharmacology and related fields.
Introduction
This compound is a potent α-adrenoceptor antagonist, making it a valuable tool for investigating the role of the adrenergic system in smooth muscle physiology and pathophysiology.[1][2][3] Its ability to differentiate between α-adrenoceptor subtypes allows for targeted studies of specific signaling pathways involved in smooth muscle contraction and relaxation. These notes are intended to guide researchers in designing and executing robust experiments to characterize the effects of this compound on various smooth muscle preparations.
Mechanism of Action
This compound primarily functions as a competitive antagonist at α-adrenoceptors.[1] It exhibits a higher affinity for α1D-adrenoceptors, an intermediate affinity for α1B-adrenoceptors, and a lower affinity for α1A-adrenoceptors.[1] By blocking these receptors, this compound inhibits the contractile responses induced by endogenous and exogenous α-adrenergic agonists, such as norepinephrine and phenylephrine. This antagonism leads to vasodilation and relaxation of smooth muscle tissues.[2]
Signaling Pathway of α1-Adrenoceptor Mediated Smooth Muscle Contraction and Inhibition by this compound
Caption: Mechanism of this compound as an α1-adrenoceptor antagonist.
Quantitative Data
The following tables summarize the reported binding affinities and antagonist potencies of this compound in various tissues. This data is crucial for determining appropriate experimental concentrations.
Table 1: Binding Affinity (pKi) of this compound for α1-Adrenoceptor Subtypes
| Receptor Subtype | Tissue Source | pKi Value | Reference |
| α1A-adrenoceptors | Rabbit Liver Membranes | 6.35 | [1] |
| α1B-adrenoceptors | Rat Liver Membranes | 6.81 | [1] |
Table 2: Antagonist Potency (pA2/pKb) of this compound in Functional Assays
| Tissue Preparation | Agonist | pA2 / pKb Value | Animal Model | Reference |
| Carotid Artery | Noradrenaline | 7.48 ± 0.18 (WKY) | Rat | [1] |
| Carotid Artery | Noradrenaline | 7.43 ± 0.13 (SHR) | Rat | [1] |
| Aorta | Noradrenaline | 7.57 ± 0.24 (WKY) | Rat | [1] |
| Aorta | Noradrenaline | 7.40 ± 0.08 (SHR) | Rat | [1] |
| Mesenteric Artery | Noradrenaline | 6.98 ± 0.16 (WKY) | Rat | [1] |
| Mesenteric Artery | Noradrenaline | 6.81 ± 0.18 (SHR) | Rat | [1] |
| Caudal Artery | Noradrenaline | 5.73 ± 0.11 (WKY) | Rat | [1] |
| Caudal Artery | Noradrenaline | 5.87 ± 0.25 (SHR) | Rat | [1] |
| Aorta | Noradrenaline | 6.65 ± 0.09 | Rabbit | [1] |
WKY: Wistar-Kyoto rats; SHR: Spontaneously Hypertensive Rats
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on isolated smooth muscle preparations. Specific parameters may need to be optimized depending on the tissue and experimental objectives.
Materials and Reagents
-
This compound
-
Krebs-Ringer Bicarbonate Solution (see composition below)
-
Agonists (e.g., Norepinephrine, Phenylephrine)
-
Distilled, deionized water
-
Carbogen gas (95% O₂, 5% CO₂)
-
Experimental animals (e.g., rats, rabbits)
-
Pentobarbital sodium (for euthanasia)
Krebs-Ringer Bicarbonate Solution Composition (mM):
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 5.5 |
Experimental Workflow
Caption: General experimental workflow for smooth muscle contraction studies.
Detailed Protocol
1. Tissue Preparation:
- Euthanize the animal using an approved method (e.g., overdose of pentobarbital sodium).[4]
- Carefully dissect the desired smooth muscle tissue (e.g., aorta, carotid artery, vas deferens).[4]
- Place the excised tissue in cold Krebs-Ringer bicarbonate solution.
- Clean the tissue of adhering connective and adipose tissue.
- Cut the tissue into rings (e.g., 3-4 mm in length for arteries) or longitudinal strips.[4]
2. Mounting in Organ Bath:
- Mount the tissue segments in an isolated organ bath system containing Krebs-Ringer bicarbonate solution.
- Maintain the bath at a constant temperature (e.g., 37°C) and continuously aerate with carbogen gas.
- Connect one end of the tissue to a fixed support and the other end to an isometric force transducer.
3. Equilibration:
- Allow the tissue to equilibrate for a period of 60-90 minutes under an optimal resting tension (e.g., 2.5 g, to be determined in preliminary experiments).[4]
- During equilibration, wash the tissues with fresh Krebs-Ringer solution every 15-20 minutes.
- Obtain a reference contraction by exposing the tissue to a high concentration of KCl (e.g., 60 mM).[4]
4. Induction of Contraction (Agonist Dose-Response):
- After the reference contraction and washout, induce a stable, submaximal contraction using an appropriate α-adrenergic agonist (e.g., norepinephrine or phenylephrine). The concentration should be chosen to produce approximately 50-80% of the maximal response.
5. Antagonist Protocol (Schild Analysis):
- To determine the pA2 value, construct cumulative concentration-response curves for the agonist in the absence and presence of increasing concentrations of this compound.
- Add a single concentration of this compound to the organ bath and allow it to incubate for a predetermined period (e.g., 20-30 minutes) before starting the cumulative addition of the agonist.
- Wash the tissue thoroughly between different concentrations of the antagonist.
6. Data Acquisition and Analysis:
- Record the isometric tension continuously using a data acquisition system.
- Measure the amplitude of contraction in response to the agonist.
- Express the responses as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.
- Construct concentration-response curves and perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency. A slope of the Schild plot that is not significantly different from unity suggests competitive antagonism.[1]
Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables for easy comparison, as demonstrated in the tables above. When presenting dose-response curves, plot the mean response ± SEM against the logarithm of the agonist concentration. The Schild plot should be constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
Conclusion
This compound is a selective α-adrenoceptor antagonist that serves as a valuable pharmacological tool for the investigation of smooth muscle physiology. The protocols and data provided in these application notes offer a foundation for researchers to explore the intricate mechanisms of adrenergic control in various smooth muscle tissues. Careful experimental design and data analysis are paramount to obtaining reliable and reproducible results.
References
Application Note: Quantification of Zolmitriptan in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)
Introduction
Zolmitriptan is a selective serotonin receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches. Accurate and precise quantification of Zolmitriptan in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Zolmitriptan.
Principle
The method utilizes reverse-phase chromatography to separate Zolmitriptan from other components in the sample matrix. A C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using a UV detector at a wavelength where Zolmitriptan exhibits maximum absorbance.
Experimental Protocols
This section outlines the detailed methodology for the quantification of Zolmitriptan using HPLC.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The specific conditions can be varied, and several validated methods are summarized in the tables below. A common set of conditions is as follows:
-
Column: Phenomenex C18 (150mm × 4.6mm, 5µm)[1]
-
Mobile Phase: Phosphate buffer (pH 3.5) and Methanol in a ratio of 85:15 (v/v)[1]
-
Flow Rate: 0.9 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Detection Wavelength: 224 nm[1]
-
Column Temperature: Ambient[1]
-
Run Time: Approximately 6 minutes[1]
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer and methanol through a 0.45 µm membrane filter and degas before use. Mix in the specified ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Zolmitriptan reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a diluent (e.g., a mixture of acetonitrile and water, 80:20 v/v) and sonicate to ensure complete dissolution. Make up the volume with the diluent.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 3-11 ppm or 10-50 µg/mL).[3][4][5]
-
Sample Preparation (Tablets): Accurately weigh and powder a sufficient number of tablets to obtain an amount equivalent to 10 mg of Zolmitriptan. Transfer the powder to a 10 mL volumetric flask, add diluent, and sonicate to dissolve the drug completely. Make up the volume with the diluent, mix well, and filter through a 0.45 µm filter. Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.[3]
3. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
System Suitability: The system suitability is evaluated by injecting a standard solution multiple times to check for parameters like theoretical plates, tailing factor, and reproducibility of the peak area and retention time.[3]
-
Linearity: The linearity of the method is assessed by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[3][4][5]
-
Precision: The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple injections of the same sample on the same day and on different days. The results are expressed as the relative standard deviation (%RSD).[3]
-
Accuracy: The accuracy of the method is evaluated by performing recovery studies. A known amount of the standard drug is added to a pre-analyzed sample, and the mixture is reanalyzed. The percentage recovery is then calculated.[3][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.[1][4][5]
-
Specificity: The specificity of the method is its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or excipients. This is confirmed by the absence of interfering peaks at the retention time of Zolmitriptan in the chromatogram of a blank and placebo.[6]
-
Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters such as flow rate, mobile phase composition, and temperature.[2]
Data Presentation
The following tables summarize the chromatographic conditions and validation parameters from various published HPLC methods for Zolmitriptan quantification.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex C18 (150x4.6mm, 5µm)[1] | Symmetry C18 (250x4.6mm, 5µm)[3] | SYMMETRY C18 (50x2.1mm, 3.5µm)[2] | C18 Column[4][5] |
| Mobile Phase | Phosphate buffer (pH 3.5):Methanol (85:15)[1] | 0.01% Triethylamine:Acetonitrile:0.02M NH4H2PO4 (28.2:25:46.8)[3] | Acetonitrile:Water (70:30)[2] | Methanol:Water (75:25), pH 3.0[4][5] |
| Flow Rate | 0.9 mL/min[1] | 1.0 mL/min[3] | 0.2 mL/min[2] | 1.0 mL/min[4][5] |
| Detection Wavelength | 224 nm[1] | 225 nm[3] | 225 nm[2] | 222 nm[4][5] |
| Injection Volume | 10 µL[1] | 20 µL[3] | Not Specified | Not Specified |
| Retention Time | 3.57 min[1] | 3.705 min[3] | 1.04 min[2] | 3.8 min[4] |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | Not Specified | 3-11 ppm[3] | 0.03-1 µg/mL[2] | 10-50 µg/mL[4][5] |
| Correlation Coefficient (r²) | Not Specified | 0.999[3] | 0.994[2] | 0.9977[4] |
| LOD | 2.45 (units not specified)[1] | 0.15 ppm[3] | 0.5 ng/mL[2] | 2.84 µg/mL[4][5] |
| LOQ | 7.42 (units not specified)[1] | 0.5 ppm[3] | 1 ng/mL[2] | 8.62 µg/mL[4][5] |
| Accuracy (% Recovery) | Not Specified | 99.56%[3] | 98-102%[2] | 99.87-101.57%[4][5] |
| Precision (%RSD) | < 2%[3] | Not Specified | Not Specified | Not Specified |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC quantification of Zolmitriptan.
Caption: Workflow for Zolmitriptan HPLC analysis.
References
Application Notes and Protocols for Zolertine Hydrochloride Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolertine hydrochloride is identified as an alpha-1 adrenergic receptor antagonist. This class of compounds is crucial in the research and development of therapeutics for conditions such as hypertension and benign prostatic hyperplasia. Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with alpha-1 adrenergic receptors using the well-characterized radioligand [³H]prazosin.
Data Presentation
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Source |
| Prazosin | α₁ | ~0.2 | [³H]prazosin | Rat Cardiac Membranes |
| Doxazosin | α₁ₐ | ~2.6 | [³H]prazosin | Human α₁ₐ-adrenoceptor expressing CHO cells |
| Doxazosin | α₁ᵦ | ~3.5 | [³H]prazosin | Human α₁ᵦ-adrenoceptor expressing CHO cells |
| Doxazosin | α₁₀ | ~4.7 | [³H]prazosin | Human α₁₀-adrenoceptor expressing CHO cells |
| Tamsulosin | α₁ₐ | ~0.2 | [³H]prazosin | Human α₁ₐ-adrenoceptor expressing CHO cells |
| Tamsulosin | α₁₀ | ~3.2 | [³H]prazosin | Human α₁₀-adrenoceptor expressing CHO cells |
| BMY 7378 | α₁₀ | ~1.0 | [³H]prazosin | Human α₁₀-adrenoceptor expressing CHO cells |
Signaling Pathway
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to Gq/11 proteins. This coupling initiates a signaling cascade that leads to various physiological responses.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Experimental Protocols
Objective:
To determine the binding affinity (Kᵢ) of this compound for alpha-1 adrenergic receptors through a competitive radioligand binding assay using [³H]prazosin.
Materials:
-
Radioligand: [³H]prazosin (specific activity ~70-90 Ci/mmol)
-
Unlabeled Ligand: this compound
-
Reference Compound: Prazosin (for determination of non-specific binding)
-
Membrane Preparation: Rat brain cortex or a cell line stably expressing the human alpha-1 adrenergic receptor subtype of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Experimental Workflow Diagram:
Caption: Experimental workflow for the radioligand binding assay.
Detailed Method:
-
Membrane Preparation:
-
Homogenize the tissue (e.g., rat brain cortex) in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
The assay is performed in a total volume of 250 µL in 96-well plates.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]prazosin (at a final concentration near its Kₔ, e.g., 0.2-0.5 nM), and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled prazosin (e.g., 10 µM final concentration), 50 µL of [³H]prazosin, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]prazosin, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plates at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the CPM of the non-specific binding wells from the CPM of the total binding and competition binding wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]prazosin).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where:
-
[L] is the concentration of the radioligand ([³H]prazosin) used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor. This should be determined independently via a saturation binding experiment.
-
-
Conclusion
This protocol provides a robust framework for characterizing the binding of this compound to alpha-1 adrenergic receptors. Accurate determination of the Kᵢ value is essential for understanding the potency of this compound and is a critical step in its pharmacological profiling and potential therapeutic development. Researchers should ensure proper validation of the assay, including determination of the radioligand's Kₔ and optimization of incubation conditions and protein concentration.
Application Notes and Protocols for Studying Adrenergic Signaling
Disclaimer: The compound "Zolertine Hydrochloride" is not found in the scientific literature based on the conducted search. The following application notes and protocols are provided as a general guide for researchers, scientists, and drug development professionals interested in studying adrenergic signaling using a hypothetical compound with presumed adrenergic activity.
Introduction to Adrenergic Signaling
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to many physiological processes. They are activated by the endogenous catecholamines, epinephrine and norepinephrine, and are the targets for a wide array of therapeutic drugs.[1][2] These receptors are broadly classified into α- and β-adrenergic subtypes, each with its own distinct signaling pathways and physiological effects.[1][3] Studying the interaction of novel compounds with these receptors is crucial for the development of new therapeutics for conditions such as hypertension, asthma, and heart failure.[2]
The primary signaling mechanism for β-adrenergic receptors involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP).[1][4] In contrast, α2-adrenergic receptors are coupled to an inhibitory G protein (Gi), which suppresses adenylyl cyclase activity.[1] α1-adrenergic receptors are coupled to Gq, which activates phospholipase C, leading to an increase in intracellular calcium.[1]
Data Presentation: Characterization of a Hypothetical Adrenergic Modulator
When characterizing a new compound, it is essential to present the quantitative data in a clear and organized manner. The following table provides a template for summarizing the binding affinity and functional potency of a hypothetical compound at various adrenergic receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (% of Isoproterenol response) |
| α1A | Data | IP3 Accumulation | Data | Data |
| α1B | Data | IP3 Accumulation | Data | Data |
| α1D | Data | IP3 Accumulation | Data | Data |
| α2A | Data | cAMP Inhibition | Data | Data |
| α2B | Data | cAMP Inhibition | Data | Data |
| α2C | Data | cAMP Inhibition | Data | Data |
| β1 | Data | cAMP Accumulation | Data | Data |
| β2 | Data | cAMP Accumulation | Data | Data |
| β3 | Data | cAMP Accumulation | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments used to study adrenergic signaling.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
-
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-CGP 12177 for β receptors).[5]
-
Test compound (e.g., "this compound").
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value by analyzing the competition binding data using non-linear regression.
-
2. Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
-
Materials:
-
Whole cells or cell membranes expressing the adrenergic receptor of interest.
-
Test compound.
-
Forskolin (a direct activator of adenylyl cyclase, used for inhibition studies).
-
ATP.
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based).[6]
-
-
Protocol for Agonist Activity (β-receptors):
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add serial dilutions of the test compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value.
-
-
Protocol for Antagonist/Inhibitory Activity (α2-receptors):
-
Follow steps 1 and 2 from the agonist protocol.
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of an agonist (e.g., epinephrine) or forskolin to stimulate adenylyl cyclase.
-
Incubate and measure cAMP levels as described above.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
Adrenergic Signaling Pathway
Caption: Adrenergic signaling pathways via β- and α2-receptors.
Experimental Workflow for Adrenergic Compound Screening
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ligand-directed signalling at β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Zolertine Hydrochloride for Vasoconstriction Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolertine hydrochloride is a potent α-adrenoceptor antagonist with demonstrated activity at α1A, α1B, and α1D subtypes.[1] These receptors are pivotal in mediating the physiological effects of catecholamines such as norepinephrine and epinephrine, which lead to smooth muscle contraction and subsequent vasoconstriction.[2][3] The α1-adrenoceptors are predominantly coupled to Gq-proteins, which, upon activation, trigger the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium and vasoconstriction.[2][3] Understanding the inhibitory potential of compounds like this compound on this pathway is crucial for the development of novel therapeutics for conditions such as hypertension.[4][5] This document provides a detailed protocol for utilizing this compound in in vitro vasoconstriction inhibition assays using isolated vascular rings.
Signaling Pathway of Alpha-1 Adrenergic Receptor-Mediated Vasoconstriction
The binding of an agonist, such as norepinephrine, to the α1-adrenergic receptor initiates a signaling cascade that results in smooth muscle contraction.
Experimental Protocol: Ex Vivo Vasoconstriction Inhibition Assay
This protocol describes the evaluation of this compound's ability to inhibit agonist-induced vasoconstriction in isolated arterial rings.
Materials:
-
This compound
-
Alpha-adrenergic agonist (e.g., Phenylephrine, Norepinephrine)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Isolated tissue (e.g., rat thoracic aorta, mesenteric artery)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount each arterial ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams (or optimal tension for the specific vessel).
-
Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash the rings and allow them to return to baseline.
-
-
Inhibition Protocol:
-
Incubate the arterial rings with either vehicle (control) or varying concentrations of this compound for a predetermined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for an α-adrenergic agonist (e.g., phenylephrine, 1 nM to 100 µM). Add the agonist in a stepwise manner, allowing the contraction to reach a plateau at each concentration before adding the next.
-
Record the contractile force at each agonist concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by the agonist in the control group.
-
Plot the concentration-response curves (log[agonist] vs. response).
-
Calculate the EC50 (half-maximal effective concentration) for the agonist in the absence and presence of this compound.
-
A rightward shift in the agonist's concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Experimental Workflow
The following diagram outlines the key steps of the vasoconstriction inhibition assay.
Mechanism of Inhibition by this compound
This compound acts by competitively binding to α1-adrenergic receptors, thereby preventing the endogenous agonist from binding and initiating the signaling cascade for vasoconstriction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Evaluation of Zolertine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the pharmacological characterization of Zolertine Hydrochloride, an alpha-1 adrenoceptor antagonist. The protocols outlined below cover essential in vitro and in vivo assays to determine its potency, selectivity, and functional effects.
Introduction to this compound
This compound is classified as an alpha-1 adrenoceptor antagonist[1][2]. Alpha-1 adrenergic receptors, a class of G-protein coupled receptors, are crucial in mediating the contractile effects of norepinephrine and epinephrine on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure[3]. By blocking these receptors, alpha-1 antagonists like Zolertine can induce vasodilation and are clinically used in the management of hypertension and benign prostatic hyperplasia (BPH)[4][5]. Preclinical studies have indicated that zolertine inhibits alpha-1D and alpha-1A adrenoceptor-mediated vasoconstriction in vitro[2].
In Vitro Characterization of this compound
A thorough in vitro evaluation is the first step in characterizing the pharmacological profile of this compound. This involves determining its binding affinity and functional antagonism at adrenergic receptor subtypes.
2.1. Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of this compound for different adrenergic receptor subtypes. These competitive binding experiments measure the ability of Zolertine to displace a radiolabeled ligand from the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Prepare cell membrane homogenates from cell lines stably expressing human alpha-1A, alpha-1B, alpha-1D, and alpha-2A, -2B, -2C adrenergic receptor subtypes.
-
Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).
-
-
Assay Conditions:
-
Radioligands:
-
For alpha-1 subtypes: [³H]-Prazosin
-
For alpha-2 subtypes: [³H]-Rauwolscine
-
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM Phentolamine).
-
This compound Concentrations: Prepare a series of dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific binding agent, or varying concentrations of this compound.
-
Incubate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC₅₀ (concentration of Zolertine that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| Alpha-1A | [³H]-Prazosin | Experimental Value |
| Alpha-1B | [³H]-Prazosin | Experimental Value |
| Alpha-1D | [³H]-Prazosin | Experimental Value |
| Alpha-2A | [³H]-Rauwolscine | Experimental Value |
| Alpha-2B | [³H]-Rauwolscine | Experimental Value |
| Alpha-2C | [³H]-Rauwolscine | Experimental Value |
2.2. In Vitro Functional Assays
Functional assays in isolated tissues are critical for determining whether this compound acts as an antagonist and for quantifying its potency.
Experimental Protocol: Isolated Rat Aortic Ring Assay
-
Tissue Preparation:
-
Humanely euthanize a male Sprague-Dawley rat.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Experimental Setup:
-
Connect one end of the aortic ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 1.5 g) and allow the tissue to equilibrate for at least 60 minutes.
-
-
Procedure:
-
Induce a contractile response with an alpha-1 adrenergic agonist, such as phenylephrine or norepinephrine[6].
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation of the aortic ring at each concentration.
-
Alternatively, to determine the antagonist potency (pA₂ value), pre-incubate the tissue with varying concentrations of this compound for a set period (e.g., 30 minutes) before generating a cumulative concentration-response curve to the agonist.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC₅₀ (effective concentration to cause 50% relaxation).
-
For antagonism studies, perform a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve[7].
-
Data Presentation: Functional Antagonism of this compound in Rat Aorta
| Agonist | Parameter | Value for this compound |
| Phenylephrine | EC₅₀ (nM) for relaxation | Experimental Value |
| Phenylephrine | pA₂ | Experimental Value |
| Norepinephrine | EC₅₀ (nM) for relaxation | Experimental Value |
| Norepinephrine | pA₂ | Experimental Value |
In Vivo Pharmacological Studies
In vivo studies are necessary to understand the physiological effects of this compound in a whole organism.
Experimental Protocol: Blood Pressure Measurement in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize male spontaneously hypertensive rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats.
-
Cannulate the carotid artery for direct measurement of blood pressure and the jugular vein for intravenous drug administration.
-
-
Procedure:
-
Allow the animal to stabilize after surgery.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer increasing doses of this compound intravenously.
-
Continuously monitor and record MAP and HR.
-
To assess alpha-1 adrenergic blockade, administer a bolus of an alpha-1 agonist (e.g., phenylephrine) before and after the administration of this compound and measure the pressor response.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each dose of this compound.
-
Determine the dose-response relationship for the hypotensive and heart rate effects.
-
Quantify the inhibition of the phenylephrine-induced pressor response.
-
Data Presentation: In Vivo Cardiovascular Effects of this compound
| Parameter | Dose of Zolertine HCl (mg/kg, i.v.) | Change from Baseline (Mean ± SEM) |
| Mean Arterial Pressure (mmHg) | Dose 1 | Experimental Value |
| Dose 2 | Experimental Value | |
| Dose 3 | Experimental Value | |
| Heart Rate (beats/min) | Dose 1 | Experimental Value |
| Dose 2 | Experimental Value | |
| Dose 3 | Experimental Value | |
| Phenylephrine Pressor Response (% Inhibition) | Dose 1 | Experimental Value |
| Dose 2 | Experimental Value | |
| Dose 3 | Experimental Value |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism
Caption: Alpha-1 adrenergic receptor signaling and its blockade by this compound.
Experimental Workflow for In Vitro Characterization
References
- 1. Zolertine - Wikipedia [en.wikipedia.org]
- 2. Zolertine [medbox.iiab.me]
- 3. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 4. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]
- 5. Alpha blocker - Wikipedia [en.wikipedia.org]
- 6. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Zolertine Hydrochloride Solution Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolertine Hydrochloride is a pharmacological agent primarily known for its role as an α-adrenoceptor antagonist. It exhibits a competitive binding profile, particularly at α1-adrenergic receptors, and has been utilized in research to probe the physiological and pathological roles of these receptors. The α1-adrenoceptor subtypes (α1A, α1B, and α1D) are G protein-coupled receptors that mediate the effects of catecholamines like norepinephrine and epinephrine, playing crucial roles in processes such as vasoconstriction and neurotransmission.[1] this compound's ability to inhibit these pathways makes it a valuable tool for studies in cardiovascular pharmacology, neuroscience, and other related fields.
This document provides detailed protocols for the preparation of this compound solutions for use in in-vitro cell culture experiments, ensuring reproducible and reliable results.
Physicochemical and Pharmacological Properties
Proper preparation of this compound solutions begins with an understanding of its fundamental properties.
| Property | Value | Source |
| Chemical Name | 1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride | PubChem |
| CAS Number | 7241-94-3 | [2][3] |
| Molecular Formula | C₁₃H₁₉ClN₆ | [2][3] |
| Molecular Weight | 294.78 g/mol | [2][3] |
| Storage (Solid) | -20°C | [4] |
| Solubility | Soluble in DMSO. Exact solubility data not specified; empirical determination is recommended. | General Practice |
| Storage (Stock Solution) | Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | General Practice |
Pharmacological Target Data:
| Target Receptor | Affinity (pKi / pKb / pA2) | System | Source |
| α1B-adrenoceptors | pKi: 6.81 | Rat Liver Membranes | [1] |
| α1A-adrenoceptors | pKi: 6.35 | Rabbit Liver Membranes | [1] |
| α-adrenoceptors | pKb: 6.98 ± 0.16 | WKY Rat Mesenteric Artery | [1] |
| α-adrenoceptors | pA2: 7.48 ± 0.18 | WKY Rat Carotid Arteries | [1] |
Mechanism of Action: α1-Adrenergic Receptor Antagonism
This compound functions by blocking the α1-adrenergic signaling pathway. These receptors are coupled to the Gq heterotrimeric G protein. Upon activation by endogenous agonists like norepinephrine, the Gq protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). Simultaneously, DAG activates Protein Kinase C (PKC).[5] Zolertine competitively antagonizes the receptor, preventing this cascade from occurring.
Caption: Zolertine inhibits the α1-adrenergic signaling cascade.
Experimental Protocols
These protocols provide a general guideline. Researchers should optimize concentrations and incubation times based on their specific cell type and experimental design.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution, which can be stored for later dilution into cell culture media.
Materials:
-
This compound powder (MW: 294.78 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Methodology:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L × 0.001 L × 294.78 g/mol × 1000 mg/g = 2.95 mg
-
-
Weighing: Carefully weigh out 2.95 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly for several minutes until the powder is completely dissolved, resulting in a clear 10 mM stock solution. Visually inspect for any remaining particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into a final working concentration in your experimental medium. It is critical to maintain a low final DMSO concentration (typically ≤0.1%) to prevent solvent-induced cytotoxicity.[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile pipette tips and pipettors
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Calculation for Dilution: Determine the volume of stock solution needed to achieve the desired final concentration.
-
Formula: V₁M₁ = V₂M₂
-
V₁ = Volume of stock solution
-
M₁ = Concentration of stock solution (10 mM or 10,000 µM)
-
V₂ = Final volume of working solution
-
M₂ = Desired final concentration
-
-
Example: To prepare 2 mL of medium with a final concentration of 10 µM this compound:
-
V₁ = (2 mL × 10 µM) / 10,000 µM = 0.002 mL = 2 µL
-
-
-
Dilution: Add 2 µL of the 10 mM stock solution to 2 mL of pre-warmed cell culture medium.
-
Mixing: Gently pipette the medium up and down or swirl the plate/flask to ensure the compound is evenly distributed. Avoid vigorous shaking that could damage cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium (e.g., add 2 µL of DMSO to 2 mL of medium). This is crucial to distinguish the effects of the compound from those of the solvent. The final DMSO concentration in this example is 0.1%.
-
Application: The working solution is now ready to be applied to your cell cultures.
Solution Preparation Workflow
The following diagram illustrates the key steps from weighing the compound to preparing the final working solution for cell-based assays.
Caption: Workflow for this compound solution preparation.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 7241-94-3 | HAA24194 | Biosynth [biosynth.com]
- 3. This compound | C13H19ClN6 | CID 9817619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zolertine HCl - Immunomart [immunomart.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Zolertine Hydrochloride solubility issues
Technical Support Center: Zolertine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
Q2: I am having trouble dissolving this compound in water. What could be the reason?
Difficulty in dissolving this compound in neutral water can be anticipated due to the properties of similar hydrochloride salts of nitrogen-containing heterocyclic compounds. The free base form of Zolertine is likely less soluble, and at neutral pH, a significant portion of the hydrochloride salt may convert to this form. To improve aqueous solubility, consider adjusting the pH of the solvent to be more acidic (e.g., pH 2-4).
Q3: What are the recommended solvents for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, organic solvents are generally recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices for compounds of this type. For example, similar hydrochloride compounds like Sertraline HCl show solubility of approximately 16 mg/mL in DMSO and 5 mg/mL in ethanol.[2] It is good practice to start with these solvents to ensure complete dissolution before further dilution into aqueous buffers for biological assays.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be significantly influenced by pH. The presence of the piperazine ring, a basic moiety, means that at lower pH values, the nitrogen atoms will be protonated, leading to the formation of a more soluble salt form. As the pH increases towards neutral and alkaline conditions, the compound will deprotonate to its free base form, which is typically less soluble in aqueous media. A pH-solubility profile is recommended to determine the optimal pH for dissolution in aqueous buffers.
Q5: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. How can I resolve this?
This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer, especially if the final concentration is near the solubility limit of the compound in that buffer. Here are some troubleshooting steps:
-
Lower the pH of the aqueous buffer: As this compound is more soluble in acidic conditions, lowering the pH of your buffer may prevent precipitation.
-
Increase the proportion of co-solvent: If your experimental conditions allow, increasing the percentage of the organic solvent (e.g., DMSO or ethanol) in the final solution can help maintain solubility.
-
Use a different buffer system: Some buffer components can interact with the compound and reduce its solubility. Experiment with different buffer systems.
-
Sonication: Gentle sonication can help in dissolving the precipitate.
-
Warm the solution: Gently warming the solution might increase the solubility. However, be cautious about the thermal stability of the compound.
Troubleshooting Guide
Issue 1: Incomplete Dissolution in Aqueous Buffers
-
Observation: Solid particles of this compound remain undissolved in the aqueous buffer.
-
Possible Causes:
-
The concentration of the compound exceeds its solubility limit at the given pH and temperature.
-
The pH of the buffer is not optimal for the dissolution of the hydrochloride salt.
-
Insufficient mixing or time for dissolution.
-
-
Solutions:
-
Decrease the concentration: Try preparing a more dilute solution.
-
Adjust the pH: Lower the pH of the buffer (e.g., to pH 4-5) and observe if the solubility improves.
-
Use a co-solvent: Add a small percentage of a water-miscible organic solvent like ethanol or DMSO to the aqueous buffer.
-
Enhance mixing: Use a vortex mixer or sonicator to aid dissolution.
-
Increase temperature: Gently warm the solution while stirring.
-
Issue 2: Precipitation Upon Storage
-
Observation: A previously clear solution of this compound becomes cloudy or forms a precipitate over time.
-
Possible Causes:
-
The solution is supersaturated and the compound is slowly crystallizing out.
-
A change in temperature has decreased the solubility.
-
The solvent is evaporating, thereby increasing the concentration.
-
Degradation of the compound.
-
-
Solutions:
-
Store at a controlled temperature: Avoid storing solutions at low temperatures where solubility might be reduced.
-
Use tightly sealed containers: Prevent solvent evaporation by using appropriate containers.
-
Prepare fresh solutions: For optimal results, prepare solutions fresh before each experiment.
-
Filter the solution: If a precipitate has formed and you need to use the supernatant, filter the solution through a 0.22 µm filter to remove the solid particles. Note that this will lower the effective concentration.
-
Quantitative Data Summary
Since specific experimental solubility data for this compound is not publicly available, the following table provides estimated solubility based on the chemical properties and data from structurally related compounds. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Estimated Solubility | Remarks |
| Water (pH 7) | Sparingly Soluble | Solubility is expected to be low at neutral pH. |
| Acidic Buffer (pH < 5) | Moderately Soluble | Protonation of the piperazine nitrogen increases aqueous solubility. |
| Ethanol | Soluble | A common organic solvent for creating stock solutions. |
| DMSO | Freely Soluble | A good solvent for preparing high-concentration stock solutions. |
| PBS (pH 7.4) | Sparingly Soluble | Similar to water at neutral pH. The addition of a co-solvent is often necessary. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
-
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection:
-
Choose a suitable organic solvent in which this compound is highly soluble, such as DMSO or ethanol.
-
-
Weighing:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
-
Dissolution:
-
Add the powder to a volumetric flask.
-
Add a portion of the selected solvent and swirl to dissolve the compound.
-
Use a vortex mixer or sonicator if necessary to ensure complete dissolution.
-
-
Final Volume:
-
Once completely dissolved, add the solvent to the mark on the volumetric flask to achieve the final desired concentration.
-
-
Storage:
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., -20°C).
-
Visualizations
Caption: Antagonistic action of this compound on the α1-adrenergic receptor signaling pathway.
Caption: A workflow for .
References
preventing Zolertine Hydrochloride degradation in solution
Disclaimer: The information provided in this technical support center is for guidance and illustrative purposes. Detailed, peer-reviewed studies on the specific degradation pathways and quantitative stability of Zolertine Hydrochloride in solution are limited in publicly available literature. The proposed pathways, quantitative data, and experimental protocols are based on general chemical principles, the structure of this compound, and data from analogous compounds. Researchers should always perform their own stability studies to determine the optimal conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on its chemical structure, which includes a phenylpiperazine and a tetrazole ring, this compound is susceptible to degradation through several mechanisms. The primary factors of concern are:
-
pH: Both acidic and alkaline conditions can promote hydrolysis.
-
Light: Exposure to UV or ambient light may induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For short-term storage (days to weeks), it is recommended to store this compound solutions at 2-8°C and protected from light. For long-term storage (weeks to months), solutions should be stored at -20°C or lower. It is crucial to minimize freeze-thaw cycles. The solid form of this compound should be stored in a tightly sealed container in a dry, dark place at room temperature (15-30°C).[1][2][3]
Q3: What solvents are recommended for preparing this compound solutions?
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific incompatibility studies for this compound are not widely published, it is important to consider potential interactions with excipients. For instance, excipients with oxidizing properties could promote degradation. It is always recommended to perform compatibility studies with any new formulation.
Troubleshooting Guide
Issue 1: I am observing a change in the color of my this compound solution over time.
-
Question: What could be causing the color change in my solution?
-
Answer: A color change often indicates the formation of degradation products. This could be due to exposure to light, extreme pH, or elevated temperatures.
-
Troubleshooting Steps:
-
Ensure your solution is protected from light by using amber vials or by wrapping the container in foil.
-
Verify the pH of your solution and ensure it is within a stable range. If necessary, use a buffered solvent.
-
Store your solution at the recommended temperature (2-8°C for short-term, -20°C for long-term).
-
Issue 2: I am seeing precipitation in my this compound solution.
-
Question: Why is my this compound precipitating out of solution?
-
Answer: Precipitation can occur due to several factors, including:
-
Low Solubility: The concentration of your solution may exceed the solubility of this compound in the chosen solvent.
-
pH Shift: A change in the pH of the solution can affect the ionization state and solubility of the compound.
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage could lead to precipitation.
-
-
Troubleshooting Steps:
-
Confirm the solubility of this compound in your specific solvent system. You may need to use a lower concentration or a different solvent.
-
Use a buffered solution to maintain a constant pH.
-
If storing at low temperatures, ensure the compound remains soluble at that temperature. You may need to gently warm the solution and vortex before use.
-
Issue 3: My experimental results show a decrease in the potency of my this compound solution.
-
Question: What could be causing the loss of potency of my this compound solution?
-
Answer: A loss of potency is a direct indication of chemical degradation. The degradation pathways can be influenced by pH, light, and temperature.
-
Troubleshooting Steps:
-
Review your solution preparation and storage procedures. Ensure that the solution is protected from light and stored at the appropriate temperature.
-
Check the pH of the solution. Adjusting the pH to a more neutral range might improve stability.
-
Consider performing a stability study under your experimental conditions to determine the rate of degradation.
-
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | Parameter | Value | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 15% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | 25% |
| Oxidative | 3% H₂O₂ | 24 hours at RT | 10% |
| Photolytic | UV Light (254 nm) | 24 hours | 8% |
| Thermal | Solid State | 48 hours at 80°C | 5% |
| Thermal | In Solution (pH 7.0) | 48 hours at 80°C | 12% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Place 1 mL of the stock solution in a transparent vial.
-
Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
The method should be capable of separating the parent this compound peak from all degradation product peaks.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
improving Zolertine Hydrochloride signal-to-noise in fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fluorescence assays involving Zolertine Hydrochloride and improve the signal-to-noise ratio.
Important Preliminary Note: Publicly available data on the specific fluorescence properties (e.g., excitation/emission spectra, quantum yield, photostability) of this compound is limited. Therefore, the first crucial step in your experimental workflow is to characterize these properties for your specific batch of the compound. This guide provides general best practices and protocols to assist you in this characterization and subsequent assay optimization.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before starting my this compound fluorescence assay?
A1: Before initiating your assay, it is critical to perform a comprehensive characterization of the fluorescence properties of your this compound stock. This includes determining the optimal excitation and emission wavelengths, assessing its photostability, and evaluating the influence of buffer components on its fluorescence.
Q2: I am observing a very weak signal. What are the potential causes and solutions?
A2: A weak signal can stem from several factors:
-
Suboptimal Excitation/Emission Wavelengths: Ensure you are using the experimentally determined optimal wavelengths for this compound.
-
Low Concentration: The concentration of this compound may be too low. Consider performing a concentration titration to find the optimal range.
-
Photobleaching: Excessive exposure to excitation light can lead to the degradation of the fluorophore. Minimize exposure times and light intensity.
-
Quenching: Components in your assay buffer or sample could be quenching the fluorescence.
-
Incorrect Instrument Settings: Verify that the gain/sensitivity settings on your fluorometer or microscope are appropriate.[1]
Q3: My assay has a high background signal. How can I reduce it?
A3: High background fluorescence can obscure your signal. Here are some common causes and mitigation strategies:
-
Autofluorescence: Biological samples, media, and some plastics can exhibit intrinsic fluorescence.[2][3] It is essential to include a control sample without this compound to measure the level of autofluorescence.[2]
-
Non-specific Binding: this compound may be binding non-specifically to your sample or plate.[4] Consider adding a blocking agent (e.g., BSA) and optimizing washing steps.[4]
-
Contaminated Reagents: Ensure all buffers and reagents are fresh and free of fluorescent contaminants.
-
Suboptimal Filter Sets: Using high-quality and specific filter sets can significantly reduce background noise.[5]
Q4: How can I determine the optimal concentration of this compound for my assay?
A4: To determine the optimal concentration, you should perform a concentration-response curve. This involves measuring the fluorescence intensity over a range of this compound concentrations while keeping other parameters constant. The optimal concentration will provide a strong signal without causing issues like self-quenching or precipitation.
Troubleshooting Guides
Problem: High Signal Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate and verify the accuracy of your pipettes. Use reverse pipetting for viscous solutions. |
| Incomplete Mixing | Ensure thorough mixing of all reagents in each well. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to the same temperature before starting the assay. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. |
| Photobleaching | Minimize the exposure of the plate to light before reading. Read the plate immediately after adding the final reagent. |
Problem: Signal Decreases Over Time (Photobleaching)
| Parameter | Recommendation |
| Excitation Light Intensity | Use the lowest light intensity that provides a detectable signal. |
| Exposure Time | Minimize the duration of exposure to the excitation light. |
| Antifade Reagents | Consider adding a commercially available antifade reagent to your buffer system. |
| Atmosphere | For microscopy, consider using an oxygen-scavenging system. |
| Data Acquisition | Acquire images or readings as quickly as possible. |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths for this compound
Objective: To determine the peak excitation and emission wavelengths of this compound in your experimental buffer.
Materials:
-
This compound
-
Your experimental buffer
-
Spectrofluorometer with scanning capabilities
-
Quartz cuvette or appropriate microplate
Methodology:
-
Prepare a solution of this compound in your experimental buffer at a concentration known to give a detectable signal.
-
Excitation Scan: a. Set the emission wavelength to an estimated value (e.g., based on the color of any visible fluorescence or a broad guess, such as 450 nm). b. Scan a range of excitation wavelengths (e.g., 250-400 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.
-
Emission Scan: a. Set the excitation wavelength to the optimal value determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400-600 nm). c. The wavelength with the highest fluorescence intensity is the optimal emission wavelength.
-
Repeat the excitation and emission scans using the newly determined optimal wavelengths to confirm the results.
Protocol 2: Assessing the Photostability of this compound
Objective: To evaluate the rate of photobleaching of this compound under your experimental conditions.
Materials:
-
This compound solution at the optimal concentration
-
Fluorometer or fluorescence microscope with time-lapse capabilities
Methodology:
-
Place the this compound solution in the instrument.
-
Set the excitation and emission wavelengths to the determined optima.
-
Continuously expose the sample to the excitation light for an extended period (e.g., 5-10 minutes).
-
Measure the fluorescence intensity at regular intervals (e.g., every 10 seconds).
-
Plot the fluorescence intensity as a function of time. A rapid decrease in intensity indicates significant photobleaching.
Signaling Pathways and Experimental Workflows
As an alpha-1 adrenoceptor antagonist, Zolertine's primary mechanism of action involves blocking the signaling cascade initiated by the binding of agonists like norepinephrine to the α1-adrenergic receptor.[6] This pathway is relevant in functional assays where the effect of Zolertine on cellular responses (e.g., calcium mobilization) is measured.
Caption: this compound's mechanism as an α1-adrenoceptor antagonist.
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Cellular localization and pharmacological characterization of functioning alpha-1 adrenoceptors by fluorescent ligand binding and image analysis reveals identical binding properties of clustered and diffuse populations of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 6. physicsopenlab.org [physicsopenlab.org]
Zolertine Hydrochloride stability in different buffer systems
This technical support center provides guidance and answers frequently asked questions regarding the stability of Zolertine Hydrochloride in various buffer systems. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Zolertine that influence its stability in solution?
A1: The stability of Zolertine is primarily influenced by its molecular structure, which contains multiple ionizable groups. The key properties are its pKa values:
-
pKa₁ = 4.7 (acidic, attributed to the tetrazole nitrogen)
-
pKa₂ = 8.9 (basic, attributed to one of the piperazine nitrogens)
-
pKa₃ = 3.1 (basic, for the second protonation of the piperazine ring)
These pKa values indicate that the ionization state of Zolertine is highly dependent on the pH of the solution, which in turn affects its solubility and susceptibility to degradation.
Q2: How does the pH of a buffer system likely affect the stability of this compound?
A2: Based on its pKa values, the stability of this compound can be inferred across different pH ranges:
-
Strongly Acidic Conditions (pH < 3.1): Zolertine will be fully protonated and exist as a dication. While hydrochloride salts are often more stable in acidic conditions, the high charge density could make the molecule susceptible to specific acid-catalyzed hydrolysis.
-
Moderately Acidic Conditions (pH 3.1 - 4.7): The molecule will exist as a mixture of dicationic and monocationic species. This pH range is near the pKa of the tetrazole group, and the zwitterionic form begins to be present. Stability in this range can be variable.
-
pH 4.7 - 8.9 (including the zwitterionic range of pH 5.5 - 7.5): In this range, Zolertine will exist predominantly as a zwitterion or a monocation. This is often a range of maximum stability for many pharmaceutical compounds, as the neutral or zwitterionic form can be less reactive. However, specific buffer components could catalyze degradation.
-
Alkaline Conditions (pH > 8.9): The molecule will be predominantly in its neutral or anionic form. Basic conditions can promote base-catalyzed hydrolysis or oxidation, potentially leading to significant degradation.
Q3: Which buffer systems are recommended for initial stability studies of this compound?
A3: For initial screening, it is advisable to use common pharmaceutical buffer systems that cover a range of pH values. These include:
-
Citrate buffer (pH range ~3.0 - 6.2)
-
Acetate buffer (pH range ~3.8 - 5.8)
-
Phosphate buffer (pH range ~5.8 - 8.0)
-
Borate buffer (pH range ~8.0 - 10.2) - Use with caution and not for in vivo formulations due to potential toxicity.
When selecting a buffer, it is crucial to consider potential interactions between the buffer components and this compound.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the literature, compounds with similar functional groups (piperazine, tetrazole) can undergo:
-
Hydrolysis: Cleavage of bonds due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents. The nitrogen atoms in the piperazine ring could be susceptible to oxidation.
-
Photodegradation: Degradation upon exposure to light.
Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the buffer. | The pH of the buffer is near the isoelectric point of the molecule, where solubility is often at a minimum. The buffer concentration may be too high, causing a "salting-out" effect. | Adjust the pH of the buffer away from the isoelectric point. Use a co-solvent (e.g., a small percentage of acetonitrile or methanol) if compatible with the experimental design. Reduce the buffer concentration. |
| Rapid degradation observed across all tested pH conditions. | The compound may be inherently unstable in aqueous solutions. The experimental temperature may be too high. | Conduct the study at a lower temperature (e.g., 4°C or room temperature). Ensure solutions are protected from light. Use freshly prepared solutions. |
| No degradation observed even under harsh stress conditions (e.g., high temperature, extreme pH). | The molecule is highly stable. The duration of the stress test may be too short. The concentration of the stressor (acid, base, oxidizing agent) may be too low. | Increase the duration of the study. Increase the temperature (in increments of 10°C). Use a higher concentration of the stressor (e.g., move from 0.1 M to 1 M HCl/NaOH). |
| Inconsistent or non-reproducible stability results. | Inaccurate buffer preparation. Fluctuation in storage temperature or light exposure. Analytical method is not robust. | Ensure accurate and consistent preparation of buffer solutions, including pH measurement. Use a calibrated and temperature-controlled stability chamber. Validate the analytical method for stability-indicating properties (specificity, linearity, accuracy, precision). |
| Appearance of many unknown peaks in the chromatogram. | Multiple degradation pathways are occurring. Interaction between the drug substance and excipients (if in a formulation). Buffer components are interfering with the analysis. | Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to aid in their identification. Analyze a placebo formulation (without the drug substance) under the same stress conditions. Run a blank gradient with only the buffer to check for interfering peaks. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and establish its degradation profile.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Buffer salts (e.g., sodium citrate, sodium acetate, sodium phosphate)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Stability chamber with controlled temperature and humidity
-
Photostability chamber
3. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., HPLC grade water or methanol).
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Store a portion at room temperature and another at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent concentration of NaOH, and dilute to a suitable concentration for analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Store at room temperature and protect from light for a specified period.
-
Withdraw aliquots at different time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid this compound powder in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Also, store a solution of this compound in a chosen buffer at the same elevated temperature.
-
At each time point, prepare a solution from the solid sample or dilute the stored solution for analysis.
-
-
Photostability:
-
Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep control samples protected from light.
-
At the end of the exposure period, analyze the samples.
-
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products.
-
A photodiode array (PDA) detector is recommended to check for peak purity.
-
Quantify the amount of this compound remaining and the percentage of each degradation product formed.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Different Buffer Systems
(Note: The following data is for illustrative purposes only and does not represent actual experimental results.)
| Buffer System (0.1 M) | pH | Temperature (°C) | Time (hours) | % Zolertine HCl Remaining | Major Degradation Product (% Area) |
| Citrate | 3.0 | 60 | 72 | 92.5 | Degradant A (4.2%) |
| Acetate | 5.0 | 60 | 72 | 98.1 | Degradant A (0.8%) |
| Phosphate | 7.0 | 60 | 72 | 97.5 | Degradant B (1.5%) |
| Borate | 9.0 | 60 | 72 | 85.3 | Degradant C (10.2%) |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Relationship between pH and the predominant ionization state of Zolertine.
Zolertine Hydrochloride lot-to-lot variability testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zolertine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CAS No: 7241-94-3) is an alpha-adrenoceptor antagonist.[1] It exhibits inhibitory activity at α1-adrenoceptor subtypes, including α1A, α1B, and α1D adrenoceptors.[1][2][3] Its primary mechanism of action involves blocking the signaling of norepinephrine and other catecholamines at these receptors, leading to effects such as vasodilation.[1]
Q2: What are the common research applications of this compound?
This compound is primarily used as a research tool in pharmacology and cell biology to study the role of α-adrenoceptors in various physiological processes.[4] Common applications include investigating its effects on vasoconstriction, smooth muscle contraction, and its potential as a therapeutic agent for conditions involving the adrenergic system.
Q3: How should I properly store and handle this compound?
For optimal stability, this compound should be stored under the conditions specified on the Certificate of Analysis provided by the supplier. Typically, this involves storage at -20°C.[1] When preparing solutions, it is recommended to follow the supplier's instructions regarding appropriate solvents.
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
Lot-to-lot variability is a known challenge in experimental research and can stem from several factors, including:
-
Purity: Even minor differences in purity between lots can impact experimental outcomes.[4] Impurities may have off-target effects or interfere with the primary activity of this compound.
-
Potency: Variations in the manufacturing process can lead to slight differences in the potency of the compound.
-
Physicochemical Properties: Differences in properties such as solubility and stability can affect the effective concentration in your experiments.
It is crucial to perform quality control checks on each new lot of this compound to ensure consistency.
Troubleshooting Guides
Issue 1: Unexpected or Noisy Data in Functional Assays
Symptoms:
-
High variability between replicate wells.
-
Inconsistent dose-response curves.
-
Unexpected agonist or antagonist activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Purity | Verify the purity of the this compound lot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the purity data with the supplier's Certificate of Analysis. |
| Compound Solubility | Ensure complete dissolution of this compound in your chosen solvent. Incomplete dissolution can lead to inaccurate concentrations. Consider gentle warming or sonication if recommended for the compound. |
| Assay Interference | Impurities in a specific lot may interfere with your assay components (e.g., fluorescent reporters, enzymes). Run a vehicle control and a positive control to ensure the assay is performing as expected. |
| Cell Health | Poor cell health can lead to inconsistent responses. Monitor cell viability and morphology throughout your experiment. |
Issue 2: Shift in Potency (IC50/EC50) Between Lots
Symptoms:
-
A consistent and significant shift in the dose-response curve for a new lot compared to a previously validated lot.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Difference in Active Compound Concentration | Accurately determine the concentration of your this compound solutions. Perform a fresh weighing and dissolution of the new lot. |
| Lot-Specific Potency Variation | Qualify each new lot by running a parallel dose-response experiment against a well-characterized reference lot. This will allow you to determine a correction factor for the new lot if necessary. |
| Degradation of Compound | Ensure proper storage of both old and new lots. If there is a suspicion of degradation, re-test an older lot to see if its potency has also shifted over time. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound (sample to be tested)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: In Vitro Functional Assay - α1-Adrenoceptor Mediated Calcium Mobilization
This protocol describes a method to assess the functional activity of this compound by measuring its ability to inhibit norepinephrine-induced calcium mobilization in cells expressing α1-adrenoceptors.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenoceptor
-
Fluo-4 AM calcium indicator dye
-
Norepinephrine
-
This compound (multiple lots for comparison)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Method:
-
Cell Plating: Seed the HEK293-α1A cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with Fluo-4 AM (e.g., 4 µM) in assay buffer for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound (from different lots) to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of norepinephrine (e.g., EC80 concentration) to all wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound for each lot by calculating the percentage inhibition of the norepinephrine response.
-
Generate dose-response curves and calculate the IC50 value for each lot.
-
Data Presentation
Table 1: Illustrative Lot-to-Lot Variability Data for this compound
| Parameter | Lot A | Lot B | Lot C |
| Purity (HPLC, %) | 99.2% | 97.5% | 99.5% |
| IC50 (α1A, nM) | 12.5 | 18.2 | 11.9 |
| Solubility (PBS, mg/mL) | 1.5 | 1.2 | 1.6 |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
Visualizations
Caption: Signaling pathway of the α1-adrenoceptor and the inhibitory action of Zolertine HCl.
Caption: Quality control workflow for qualifying a new lot of this compound.
Caption: Troubleshooting decision tree for addressing lot-to-lot variability issues.
References
Technical Support Center: Overcoming Resistance to Osimertinib in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Osimertinib, a third-generation EGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line (e.g., PC-9, HCC827) is showing decreased sensitivity to Osimertinib. What are the common resistance mechanisms?
A1: Acquired resistance to Osimertinib in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines is a well-documented phenomenon. The mechanisms are broadly categorized as "on-target" (related to the EGFR gene itself) or "off-target" (involving other signaling pathways).
-
On-target mechanisms primarily involve the acquisition of new mutations in the EGFR gene. The most common is the C797S mutation , which prevents Osimertinib from binding to its target site.[1][2] Other, less frequent EGFR mutations have also been reported.[1]
-
Off-target mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. The most prevalent off-target mechanism is the amplification of the MET proto-oncogene .[3][4][5] Other mechanisms include amplification or mutation of HER2, KRAS, BRAF, and PIK3CA, as well as histological transformation (e.g., to small cell lung cancer), though this is more commonly observed in clinical settings.[2][4]
Q2: How can I determine the mechanism of Osimertinib resistance in my cell line?
A2: To identify the specific resistance mechanism, a multi-faceted approach is recommended:
-
Sequence the EGFR gene: This will identify on-target mutations like C797S.
-
Assess MET amplification: This can be done using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR).
-
Perform a phosphoproteomic screen: This can identify activated bypass pathways.
-
Conduct whole-exome or RNA sequencing: This can provide a comprehensive view of genetic and transcriptional changes in the resistant cells.
Q3: My cell line has developed a C797S mutation. How can I overcome this resistance?
A3: The therapeutic strategy for overcoming C797S-mediated resistance depends on the allelic context of the C797S and T790M mutations.
-
If the C797S mutation is in trans with the T790M mutation (on different alleles), a combination of first-generation (e.g., Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors may be effective.[2]
-
If the C797S mutation is in cis with the T790M mutation (on the same allele), the cells will be resistant to all current generations of EGFR TKIs. In this scenario, exploring fourth-generation EGFR inhibitors currently in development or alternative therapeutic strategies is necessary.
Q4: MET amplification has been identified as the resistance mechanism in my cells. What are the potential strategies to restore sensitivity to treatment?
A4: For MET-driven resistance, a combination therapy approach is the most promising. Co-treatment with Osimertinib and a MET inhibitor (e.g., Crizotinib, Savolitinib, Capmatinib) has been shown to be effective in preclinical models and clinical trials.[3][5] The MET inhibitor blocks the bypass signaling pathway, while Osimertinib continues to suppress the EGFR pathway.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay (MTT/MTS) Results
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Drug Concentration Range | Perform a preliminary dose-response experiment with a wide range of Osimertinib concentrations to determine the optimal range for your specific cell line. |
| Incubation Time | Ensure consistent incubation times for both drug treatment and the MTT/MTS reagent. |
| Reagent Preparation | Prepare fresh MTT/MTS and solubilization solutions for each experiment. |
Issue 2: Difficulty Confirming MET Amplification by FISH
| Potential Cause | Troubleshooting Step |
| Poor Probe Hybridization | Optimize hybridization time and temperature. Ensure proper pre-treatment of slides to remove cytoplasm and expose the nuclear DNA. |
| Low Signal Intensity | Use high-quality FISH probes and ensure the fluorescence microscope is properly calibrated. |
| Subjective Scoring | Have two independent researchers score the slides to minimize bias. Use a clear scoring criterion (e.g., MET/CEP7 ratio ≥ 2.0). |
Issue 3: No Change in Phospho-EGFR Levels by Western Blot After Osimertinib Treatment in Resistant Cells
| Potential Cause | Troubleshooting Step |
| Off-Target Resistance | If phospho-EGFR is already low, the resistance mechanism is likely independent of EGFR signaling. Investigate bypass pathways such as MET, HER2, or downstream effectors like AKT and ERK. |
| Antibody Quality | Use validated antibodies for total and phosphorylated EGFR. Include positive and negative controls. |
| Lysate Preparation | Ensure that phosphatase inhibitors are included in the lysis buffer to preserve phosphorylation states. |
Quantitative Data Summary
The following tables summarize key quantitative data related to Osimertinib resistance.
Table 1: IC50 Values of Osimertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Osimertinib IC50 (nM) |
| HCC827 | exon 19 deletion | Sensitive | 15.04[6] |
| HCC827-OR | exon 19 deletion | Acquired Resistance | 6,640[6] |
| H1975 | L858R/T790M | Sensitive | 2.34[6] |
| H1975-OR | L858R/T790M | Acquired Resistance | 2,380[6] |
| PC9 | exon 19 deletion | Sensitive | 2.36[7] |
| PC9 CycD1+ | exon 19 deletion | Cyclin D1 Overexpression | 512[7] |
Table 2: Frequency of Acquired Resistance Mechanisms to First-Line Osimertinib
| Resistance Mechanism | Frequency |
| MET Amplification | 15%[4] |
| EGFR C797S Mutation | 7%[4] |
| PIK3CA Mutations | 7%[4] |
| HER2 Amplification | 2%[4] |
| BRAF V600E Mutation | 3%[4] |
| KRAS Mutations | 3%[4] |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: Major mechanisms of acquired resistance to Osimertinib.
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. chi-med.com [chi-med.com]
- 6. Characterization of circRNAs in established osimertinib-resistant non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Zolertine Hydrochloride data interpretation challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Zolertine Hydrochloride in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmaceutical agent identified as a selective alpha-1 adrenoceptor antagonist. Its primary mechanism of action involves blocking the α1A and α1D subtypes of adrenoceptors.[1] This blockade inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to smooth muscle relaxation, particularly in blood vessels.
Q2: What are the main research applications for this compound?
Based on its activity as an alpha-1 adrenoceptor antagonist, this compound is primarily used in in vitro studies to investigate vasoconstriction and the role of α1A and α1D adrenoceptor subtypes in vascular smooth muscle contraction.[1] It can be a valuable tool in cardiovascular research and in studies focused on conditions where these receptor subtypes are implicated.
Q3: How should this compound be stored?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, it can be stored at 4°C. Once in solution, it is recommended to prepare fresh solutions for each experiment or to aliquot and freeze at -80°C to minimize degradation.
Q4: In what solvents is this compound soluble?
This compound is generally soluble in aqueous solutions. For experimental purposes, it is advisable to first dissolve the compound in a small amount of DMSO and then dilute it to the final concentration with the desired physiological buffer. It is crucial to determine the final DMSO concentration and include a vehicle control in the experiments, as high concentrations of DMSO can have independent effects on cells and tissues.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected antagonist activity | 1. Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| 2. Low Compound Purity: The purity of the this compound used may be insufficient. | 2. Verify the purity of the compound using analytical methods such as HPLC-MS. | |
| 3. Suboptimal Assay Conditions: The experimental conditions (e.g., incubation time, temperature, buffer composition) may not be optimal for observing the antagonist effect. | 3. Optimize incubation time and temperature. Ensure the buffer composition and pH are appropriate for the assay and maintain receptor stability. | |
| High background signal or non-specific binding in radioligand assays | 1. Inadequate Washing: Insufficient washing of filters or plates can lead to high background. | 1. Increase the number and volume of wash steps with ice-cold wash buffer. |
| 2. Radioligand Sticking to Surfaces: The radioligand may be non-specifically binding to the assay plates or filters. | 2. Pre-treat plates or filters with a blocking agent (e.g., bovine serum albumin). Consider using plates with low-binding surfaces. | |
| 3. High Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase non-specific binding. | 3. Use a radioligand concentration at or below its Kd for the receptor. | |
| Variability in vasoconstriction assay results | 1. Tissue Viability: The health and viability of the isolated tissue (e.g., aortic rings) may be compromised. | 1. Ensure proper dissection and handling of tissues to maintain viability. Keep tissues in oxygenated physiological salt solution at the appropriate temperature. |
| 2. Inconsistent Tissue Preparation: Variations in the size or preparation of tissue segments can lead to variability. | 2. Standardize the size and preparation of tissue segments. Allow for an adequate equilibration period before starting the experiment. | |
| 3. Tachyphylaxis: Repeated application of agonists can lead to desensitization of the receptors. | 3. Ensure a sufficient washout period between agonist applications to allow the tissue to return to baseline. |
Data Interpretation Challenges
Interpreting data from experiments with this compound requires careful consideration of its pharmacological properties.
Off-Target Effects
While Zolertine is characterized as an α1A and α1D adrenoceptor antagonist, the possibility of off-target effects should not be disregarded, especially at higher concentrations. It is crucial to:
-
Perform dose-response curves: This helps to determine the concentration range where Zolertine exhibits specific antagonism at the target receptors.
-
Include appropriate controls: Use other selective antagonists for α1A and α1D, as well as antagonists for other adrenoceptor subtypes (e.g., α1B, α2, β), to confirm the specificity of the observed effects.
Differentiating α1A and α1D Antagonism
Since Zolertine antagonizes both α1A and α1D subtypes, differentiating the contribution of each subtype to the observed physiological effect can be challenging. To address this:
-
Use tissues with known receptor expression profiles: Select experimental models where the expression levels of α1A and α1D adrenoceptors are well-characterized.
-
Employ a panel of selective antagonists: In addition to Zolertine, use highly selective antagonists for α1A and α1D to dissect the individual roles of these subtypes.
Quantitative Data
Due to the limited availability of published data, a comprehensive table of quantitative values for this compound is not available at this time. The primary reference by Ibarra et al. (2000) indicates its antagonist activity at α1A and α1D adrenoceptors in vasoconstriction assays, but specific pA2 or Ki values from a broad range of studies are not publicly accessible.
Researchers are encouraged to determine these values empirically in their specific experimental systems. A general approach to presenting such data is provided in the table below.
Table 1: Illustrative Data Table for Alpha-1 Adrenoceptor Antagonists
| Compound | Receptor Subtype | Assay Type | pA2 / pKi / IC50 (nM) | Tissue/Cell Line | Reference |
| Zolertine HCl | α1A-Adrenoceptor | Vasoconstriction | Data not available | Rat aorta | Ibarra et al., 2000 |
| Zolertine HCl | α1D-Adrenoceptor | Vasoconstriction | Data not available | Rat aorta | Ibarra et al., 2000 |
| Prazosin | α1-Adrenoceptor (non-selective) | Radioligand Binding | ~0.2 | Rat brain | Generic Value |
| BMY 7378 | α1D-Adrenoceptor | Radioligand Binding | ~0.3 | CHO cells | Generic Value |
| 5-Methylurapidil | α1A-Adrenoceptor | Radioligand Binding | ~20 | Rat cortex | Generic Value |
Note: The values for Prazosin, BMY 7378, and 5-Methylurapidil are approximate and for illustrative purposes only. Researchers should consult specific literature for precise values.
Experimental Protocols
In Vitro Vasoconstriction Assay Using Isolated Aortic Rings
This protocol provides a general framework for assessing the antagonist effect of this compound on agonist-induced vasoconstriction.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 3-4 mm in length.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g, with solution changes every 15 minutes.
-
After equilibration, induce a reference contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
Perform a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 10 µM).
-
After washout and return to baseline, incubate the tissues with this compound at the desired concentration for 30-60 minutes.
-
In the presence of this compound, repeat the cumulative concentration-response curve for phenylephrine.
-
Analyze the data to determine the rightward shift in the agonist dose-response curve, from which the pA2 value can be calculated.
Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes from a cell line stably expressing the human α1A, α1B, or α1D adrenoceptor subtype.
-
[3H]-Prazosin (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the cell membranes (5-20 µg of protein per well).
-
Add the [3H]-Prazosin at a concentration close to its Kd.
-
Add the different concentrations of this compound. For determination of non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine). For total binding, add buffer.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Analyze the data using non-linear regression to determine the IC50 of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathway of α1-adrenoceptor antagonism by this compound.
Caption: Experimental workflow for the in vitro vasoconstriction assay.
References
Validation & Comparative
A Comparative Analysis of Alpha-1 Adrenergic Blockade: Prazosin vs. Zolertine Hydrochloride
A comparative analysis between Prazosin and Zolertine Hydrochloride in the context of alpha-1 adrenergic blockade is not feasible at this time due to the lack of available scientific literature and experimental data on this compound's activity at alpha-1 adrenergic receptors. Extensive searches for "this compound" have not yielded information on its binding affinities, selectivity, or mechanism of action related to the alpha-1 adrenergic system. The available scientific data predominantly focuses on "Zolmitriptan," a serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine, which is a distinct pharmacological class from alpha-1 adrenergic antagonists.
This guide will therefore provide a comprehensive overview of Prazosin, a well-characterized alpha-1 adrenergic antagonist, including its mechanism of action, quantitative data on its receptor binding and pharmacokinetics, detailed experimental protocols for its study, and relevant signaling pathway diagrams.
Prazosin: A Potent and Selective Alpha-1 Adrenergic Antagonist
Prazosin is a quinazoline derivative that acts as a selective antagonist of alpha-1 adrenergic receptors.[1][2] This selectivity for alpha-1 over alpha-2 adrenergic receptors is a key feature of its pharmacological profile, allowing it to effectively block the vasoconstrictive effects of catecholamines like norepinephrine and epinephrine without significantly affecting the presynaptic feedback mechanism for norepinephrine release.[3][4] This mechanism of action leads to vasodilation of both arterioles and veins, resulting in a decrease in peripheral vascular resistance and a reduction in blood pressure.[2][5]
Prazosin is utilized in the management of hypertension, benign prostatic hyperplasia (BPH), and off-label for conditions such as PTSD-associated nightmares and Raynaud's phenomenon.[6][7] Its therapeutic effects in BPH are attributed to the relaxation of smooth muscle in the prostate and bladder neck.[6]
Quantitative Data for Prazosin
The following tables summarize key quantitative parameters for Prazosin based on available experimental data.
Table 1: Receptor Binding Affinity of Prazosin
| Receptor Subtype | Binding Affinity (pKi) | Species | Tissue/Cell Line | Reference |
| Alpha-1 | 9.4 ± 0.1 | Rat | Thoracic Aorta | [8] |
| Alpha-1A | High Affinity | Rat | Kidney, Heart | [9] |
| Alpha-1B | High Affinity | Rat | Kidney, Heart | [9] |
| Alpha-1D | High Affinity | Rat | Aorta | [8] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Pharmacokinetic Properties of Prazosin
| Parameter | Value | Species | Reference |
| Bioavailability | 50-70% | Human | [5] |
| Peak Plasma Concentration (Tmax) | 1-3 hours | Human | [5][10] |
| Protein Binding | 97% | Human | [5][10] |
| Half-life (t1/2) | 2-3 hours | Human | [5][10] |
| Metabolism | Hepatic (demethylation and conjugation) | Human | [5][10] |
| Excretion | Primarily biliary and fecal | Human | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of alpha-1 adrenergic antagonists. Below are representative protocols for key experiments used to characterize compounds like Prazosin.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
Objective: To determine the binding affinity of a test compound (e.g., Prazosin) for alpha-1 adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, CHO cells stably expressing human α1A, α1B, or α1D receptors).[11]
-
Test compound (unlabeled Prazosin or other antagonists).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Phentolamine (for determining non-specific binding).[9]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-Prazosin and varying concentrations of the unlabeled test compound in the incubation buffer.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like phentolamine.[9]
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Prazosin (IC50) is calculated.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
In Vivo Blood Pressure Measurement in Animal Models
Objective: To evaluate the effect of an alpha-1 adrenergic antagonist on blood pressure.
Materials:
-
Spontaneously hypertensive rats (SHR) or other suitable animal models.
-
Test compound (Prazosin).
-
Vehicle (e.g., saline).
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
Procedure:
-
Animals are acclimatized to the blood pressure measurement procedure to minimize stress-induced variations.
-
Baseline blood pressure and heart rate are recorded.
-
The test compound or vehicle is administered to the animals (e.g., orally or intravenously).
-
Blood pressure and heart rate are monitored at various time points after drug administration.
-
The data is analyzed to determine the magnitude and duration of the blood pressure-lowering effect of the test compound compared to the vehicle control.
Visualizations
Alpha-1 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of alpha-1 adrenergic receptors and the point of inhibition by antagonists like Prazosin.
Caption: Alpha-1 adrenergic receptor signaling pathway and Prazosin's point of inhibition.
Experimental Workflow for Evaluating Alpha-1 Antagonists
The following diagram outlines a typical workflow for the preclinical evaluation of a potential alpha-1 adrenergic antagonist.
Caption: Preclinical evaluation workflow for alpha-1 adrenergic antagonists.
References
- 1. The clinical pharmacokinetics of zolmitriptan | Semantic Scholar [semanticscholar.org]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacodynamics and pharmacokinetics of the 5HT1B/1D-agonist zolmitriptan in healthy young and elderly men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of zolmitriptan in patients with mild to moderate hypertension: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Analysis of Zolmitriptan and Its Metabolite in Adults and Adolescents to Support Dose Selection in Children With Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Zolmitriptan (Zomig) in the treatment of migraines in adolescents [astrazenecaclinicaltrials.com]
- 8. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and tolerability of 2.5 mg zolmitriptan for the acute treatment of migraine. The 042 Clinical Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized, double-blind, placebo-controlled, parallel-group, multi-center study of the safety and efficacy of ADAM zolmitriptan for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Zolertine Hydrochloride and Phentolamine for Adrenergic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of Zolertine Hydrochloride and Phentolamine, two alpha-adrenergic receptor antagonists. While both compounds exhibit blocking activity at alpha-adrenoceptors, their selectivity profiles and the extent of their characterization differ significantly. This document summarizes the available experimental data, outlines detailed protocols for further comparative studies, and presents key signaling pathways and experimental workflows through standardized diagrams.
Introduction
Alpha-adrenergic receptors (α-adrenoceptors) are critical components of the sympathetic nervous system, mediating a wide range of physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmitter release. The development and characterization of selective antagonists for different α-adrenoceptor subtypes are crucial for both basic research and therapeutic applications. This guide focuses on a comparative analysis of this compound, a lesser-known compound identified as an α1-adrenoceptor antagonist, and Phentolamine, a well-established non-selective α1 and α2-adrenoceptor antagonist.
Pharmacological Profile: A Comparative Summary
The following tables summarize the available quantitative data for this compound and Phentolamine. It is important to note that the pharmacological profile of this compound is not as extensively documented in publicly available literature as that of Phentolamine.
Table 1: Receptor Binding Affinity (pKi values)
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Reference |
| This compound | 6.35 (rabbit liver) | 6.81 (rat liver) | Data not available | Data not available | Data not available | Data not available | [1] |
| Phentolamine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The available data for this compound is limited and derived from different species and tissues, which may not be directly comparable. A comprehensive binding assay across all human cloned α-adrenoceptor subtypes is necessary for a definitive comparison.
Table 2: Functional Antagonism (pA2 values)
| Compound | α1A | α1B | α1D | α2 (presynaptic) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Phentolamine | Data not available | Data not available | Data not available | Suggests antagonist activity | [2] |
Note: pA2 values provide a measure of the functional potency of an antagonist in a physiological system. The lack of pA2 data for this compound is a significant knowledge gap.
Signaling Pathways and Mechanisms of Action
Both this compound and Phentolamine exert their effects by blocking the signaling cascade initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α-adrenoceptors.
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α1-adrenoceptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC lead to various cellular responses, most notably smooth muscle contraction and vasoconstriction. This compound, as an α1-antagonist, is expected to primarily inhibit this pathway.
Alpha-2 Adrenergic Receptor Signaling Pathway
Phentolamine also blocks α2-adrenoceptors, which are typically coupled to Gi-proteins. Activation of presynaptic α2-adrenoceptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of norepinephrine from the nerve terminal, functioning as a negative feedback mechanism. By blocking these presynaptic autoreceptors, Phentolamine can increase the release of norepinephrine, which can lead to complex cardiovascular effects.
Proposed Experimental Protocols for a Comprehensive Comparative Study
To address the gaps in the pharmacological profile of this compound and to enable a direct comparison with Phentolamine, the following experimental protocols are proposed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and Phentolamine for all human α-adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, and α2C).
Methodology:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the respective human α-adrenoceptor subtype.
-
Radioligand: [³H]-Prazosin for α1 subtypes and [³H]-Rauwolscine or [³H]-Yohimbine for α2 subtypes.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor (this compound or Phentolamine).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer.
-
Measure radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate IC50 values using non-linear regression.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (Isolated Tissue Bath)
Objective: To determine the functional antagonist potency (pA2) of this compound and Phentolamine at α1-adrenoceptors.
Methodology:
-
Tissue Preparation: Isolate rat or rabbit thoracic aorta or vas deferens, tissues rich in α1-adrenoceptors. Cut into rings or strips and mount in an isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve to an α1-agonist (e.g., phenylephrine or norepinephrine).
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the antagonist (this compound or Phentolamine) for a predetermined period (e.g., 30-60 minutes).
-
Obtain a second cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
Repeat this procedure with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the rightward shift of the agonist concentration-response curve caused by the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Conclusion and Future Directions
The currently available data suggests that this compound is an α1-adrenoceptor antagonist, while Phentolamine is a non-selective α1/α2-adrenoceptor antagonist. However, a comprehensive head-to-head comparison is hampered by the limited pharmacological characterization of this compound.
To provide a definitive comparative analysis, further research is essential to:
-
Determine the full binding affinity profile of this compound at all human α-adrenoceptor subtypes.
-
Quantify the functional antagonist potency (pA2) of this compound at α1-adrenoceptor subtypes using in vitro functional assays.
-
Investigate the in vivo effects of this compound on blood pressure and other physiological parameters to understand its overall pharmacological profile.
By following the proposed experimental protocols, researchers can generate the necessary data to fully elucidate the pharmacological properties of this compound and enable a robust comparison with Phentolamine. This will ultimately contribute to a better understanding of α-adrenoceptor pharmacology and may guide the development of more selective and effective therapeutic agents.
References
A Comparative Guide to the Alpha-1A Adrenergic Receptor Selectivity of Tamsulosin and Zolertine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-1A adrenergic receptor selectivity of tamsulosin, a widely studied and clinically significant antagonist, and Zolertine Hydrochloride, a less extensively characterized compound. The information presented is intended to support research and development efforts in fields requiring modulation of the alpha-1 adrenergic system, such as urology and cardiovascular medicine.
Executive Summary
Tamsulosin is a well-established alpha-1 adrenergic receptor antagonist with a distinct selectivity profile, exhibiting a higher affinity for the alpha-1A and alpha-1D subtypes over the alpha-1B subtype. This selectivity is thought to contribute to its clinical efficacy in treating benign prostatic hyperplasia (BPH) with a reduced incidence of cardiovascular side effects compared to non-selective alpha-1 blockers. In contrast, this compound is also identified as an alpha-1 adrenoceptor antagonist with activity at the alpha-1A and alpha-1D subtypes. However, a significant lack of publicly available quantitative binding and functional data for Zolertine precludes a direct, data-driven comparison of its selectivity profile against that of tamsulosin.
This guide presents comprehensive quantitative data for tamsulosin's selectivity, outlines the standard experimental methodologies used to determine these parameters, and illustrates the alpha-1A adrenergic signaling pathway.
Quantitative Data Presentation: Alpha-1 Adrenergic Receptor Antagonist Selectivity
Due to the limited availability of quantitative data for this compound, the following table focuses on the well-documented selectivity profile of tamsulosin.
| Antagonist | Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pKB / pA2) | Selectivity Ratio (α1A/α1B) | Selectivity Ratio (α1A/α1D) |
| Tamsulosin | α1A | 10.38[1] | ~9.8 - 10.0[2][3] | ~11[1] | ~3.4[1] |
| α1B | 9.33[1] | 8.9 - 9.2[2][3][4] | |||
| α1D | 9.85[1] | 10.1[2][3][4] | |||
| Zolertine | α1A | Data not available | Inhibitory activity confirmed | Data not available | Data not available |
| α1B | Data not available | Data not available | |||
| α1D | Data not available | Inhibitory activity confirmed |
Note on Zolertine: Research indicates that Zolertine inhibits alpha-1D and alpha-1A adrenoceptor-mediated vasoconstriction. However, specific binding affinities (Ki) or functional antagonism values (pA2) from publicly accessible literature are not available to permit a direct quantitative comparison.
Experimental Protocols
The data presented for tamsulosin is derived from standard and robust pharmacological assays. The following are detailed methodologies for the key experiments used to determine alpha-1 adrenergic receptor selectivity.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist (e.g., tamsulosin) for the alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes.
General Protocol:
-
Cell Culture and Membrane Preparation:
-
CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing a single human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D) are cultured under standard conditions.
-
Cell membranes are harvested by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [3H]prazosin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., tamsulosin) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist, providing a measure of its potency (pA2 or pKB).
Objective: To determine the functional antagonist potency of a compound at a specific alpha-1 adrenergic receptor subtype.
General Protocol (e.g., using isolated tissue):
-
Tissue Preparation:
-
Tissues selectively expressing a particular alpha-1 adrenergic receptor subtype are used (e.g., rat vas deferens for α1A, rat spleen for α1B, and rat aorta for α1D).
-
The tissues are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Cumulative Concentration-Response Curve:
-
A cumulative concentration-response curve to a selective alpha-1 adrenergic agonist (e.g., phenylephrine or noradrenaline) is generated to establish a baseline response.
-
The tissue is then incubated with a fixed concentration of the antagonist (e.g., tamsulosin) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The Schild equation is used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
-
Alternatively, the pKB value, which is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist, can be calculated.
-
Alpha-1A Adrenergic Receptor Signaling Pathway
The alpha-1A adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiates a cascade of intracellular events.
Caption: Alpha-1A Adrenergic Receptor Signaling Pathway.
Conclusion
Tamsulosin demonstrates a clear and well-documented selectivity for the alpha-1A and alpha-1D adrenergic receptor subtypes over the alpha-1B subtype. This profile is supported by extensive in vitro binding and functional data. This compound is also an antagonist at alpha-1A and alpha-1D adrenoceptors, but the absence of detailed, publicly available quantitative data prevents a definitive comparative assessment of its selectivity. For researchers and drug development professionals, tamsulosin serves as a benchmark compound for alpha-1A/1D selectivity. Further investigation into the pharmacological profile of this compound is necessary to fully understand its therapeutic potential and comparative standing.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Validating Zolertine Hydrochloride's Antagonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zolertine Hydrochloride's antagonist activity against other well-established alpha-1 adrenergic receptor antagonists. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.
Executive Summary
This compound is an alpha-1 adrenoceptor antagonist with a notable affinity for the α1A and α1B subtypes. This guide compares its binding affinity and functional antagonist activity with that of commonly used alpha-1 blockers: Prazosin, Tamsulosin, and Alfuzosin. The presented data, derived from radioligand binding assays and functional tissue studies, will aid researchers in evaluating this compound for its potential therapeutic applications.
Comparative Antagonist Activity
The antagonist properties of this compound and its comparators are summarized below. The data is presented as pKi values, representing the negative logarithm of the inhibition constant from radioligand binding assays, and pA2 values, indicating the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response in functional assays. Higher values for both pKi and pA2 indicate greater potency.
| Compound | Receptor Subtype | pKi | Species | pA2 | Tissue | Species |
| This compound | α1A | 6.35 | Rabbit (Liver) | 7.43 ± 0.13 | Carotid Artery | Rat (SHR) |
| α1B | 6.81 | Rat (Liver) | 7.57 ± 0.24 | Aorta | Rat (WKY) | |
| α1D | - | - | 7.48 ± 0.18 | Carotid Artery | Rat (WKY) | |
| Prazosin | α1A | 9.1 | Human | 9.81 | Aortic Strips | Rat |
| α1B | 9.4 | Human | - | - | - | |
| α1D | 9.2 | Human | - | - | - | |
| Tamsulosin | α1A | 10.0 | Human | 9.8 (approx.) | Prostate | Human |
| α1B | 8.9 | Human | - | - | - | |
| α1D | 9.7 | Human | - | - | - | |
| Alfuzosin | α1A | 8.8 | Human | 7.44 | Trigone | Rabbit |
| α1B | 8.7 | Human | 7.30 | Urethra | Rabbit | |
| α1D | 8.6 | Human | - | - | - |
Note: Data for this compound on human receptors is not currently available. The provided data is from animal tissues and should be interpreted with caution when extrapolating to human pharmacology.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells (e.g., CHO cells) stably expressing the human α1-adrenoceptor subtype of interest (α1A, α1B, or α1D) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Prazosin) and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Vascular Smooth Muscle Contraction)
This assay assesses the ability of an antagonist to inhibit the physiological response to an agonist in a tissue preparation.
1. Tissue Preparation:
-
A segment of a blood vessel, such as the rat thoracic aorta, is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is allowed to equilibrate under a resting tension.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve is generated for an α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contraction.
3. Antagonist Incubation:
-
The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibration.
4. Second Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
5. Data Analysis (Schild Analysis):
-
The concentration ratio (CR) is calculated as the ratio of the agonist EC50 value in the presence of the antagonist to the agonist EC50 value in the absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (CR-1) against the negative logarithm of the antagonist concentration.
-
For a competitive antagonist, the x-intercept of the Schild plot provides the pA2 value.
Visualizing the Validation Process
The following diagrams illustrate the key workflows and signaling pathways involved in validating the antagonist activity of this compound.
Caption: Experimental workflow for validating this compound's antagonist activity.
Caption: Alpha-1 adrenergic signaling pathway and the inhibitory action of this compound.
Zolmitriptan: A Cross-Tissue Examination of a Widely Used Anti-Migraine Agent
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zolmitriptan's effects across various tissues, benchmarked against other therapeutic alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Zolmitriptan, a second-generation triptan, is a selective serotonin 5-HT1B/1D receptor agonist primarily prescribed for the acute treatment of migraine headaches.[1] Its therapeutic efficacy stems from its ability to induce vasoconstriction of cranial blood vessels, which are dilated during a migraine attack, and to inhibit the release of pro-inflammatory neuropeptides.[2][3] However, the systemic distribution of 5-HT1B/1D receptors necessitates a thorough understanding of Zolmitriptan's effects on tissues beyond the central nervous system. This guide synthesizes preclinical and clinical findings to offer a cross-validation of Zolmitriptan's activity in cardiovascular, gastrointestinal, and renal tissues, comparing its performance with the first-generation triptan, Sumatriptan.
Comparative Efficacy and Pharmacokinetics
Zolmitriptan and its active N-desmethyl metabolite demonstrate a high affinity for 5-HT1B and 5-HT1D receptors.[4] This interaction mediates its primary therapeutic effects. The following tables summarize the comparative efficacy and pharmacokinetic profiles of Zolmitriptan and Sumatriptan.
| Parameter | Zolmitriptan | Sumatriptan | Reference |
| 2-hour Headache Response | 62.9% - 67.1% | 59.6% - 66.6% | [5] |
| Oral Bioavailability | ~40% | 14% | [6] |
| Time to Maximum Plasma Concentration (Tmax) | 1.5 - 3 hours | 2 - 2.5 hours | [6] |
| Elimination Half-life | ~3 hours | ~2 hours | [6] |
| Active Metabolites | Yes (N-desmethyl) | No | [7] |
Cross-Tissue Effects of Zolmitriptan
While therapeutically beneficial in the cranium, the vasoconstrictive nature of Zolmitriptan can elicit effects in other tissues where 5-HT1B/1D receptors are present.
| Tissue | Experimental Observation | Potential Clinical Implication | Reference |
| Cardiovascular | Increased blood pressure and heart rate in conscious dogs. Vasoconstriction of coronary, pulmonary, and systemic vasculature. | Risk of myocardial ischemia/infarction, arrhythmias, and hypertensive crisis, particularly in patients with underlying cardiovascular disease. | [3][8] |
| Gastrointestinal | Can cause gastrointestinal vascular ischemia and infarction. | Abdominal pain and bloody diarrhea. | [9] |
| Renal | Rare cases of renal infarction reported. Clearance is reduced in severe renal impairment. | Potential for peripheral vasospasm leading to renal injury. Dose adjustment may be necessary in patients with severe renal impairment. | [10][11] |
| Hepatic | Metabolized by the liver (CYP1A2). Isolated cases of cholestatic hepatitis. | Caution and dose reduction are advised in patients with moderate to severe hepatic impairment. | [7][12] |
Signaling Pathway and Experimental Workflow
The therapeutic and potential off-target effects of Zolmitriptan are rooted in its interaction with 5-HT1B/1D receptors. The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing vasoconstrictor activity.
References
- 1. [Mechanism of action of zolmitriptan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical pharmacology of zolmitriptan (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. zolmitriptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Zomig (Zolmitriptan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Renal infarction during the use of rizatriptan and zolmitriptan: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. devoted.storymd.com [devoted.storymd.com]
A Comparative Analysis of Zolmitriptan and Adrenergic Antagonists in Vasoregulation
For the attention of researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the pharmacological effects and mechanisms of action of Zolmitriptan, a serotonin 5-HT1B/1D receptor agonist, and various classes of known adrenergic antagonists. While Zolmitriptan is not an adrenergic antagonist, this comparison serves to highlight the distinct signaling pathways and physiological outcomes modulated by these different classes of vasoactive compounds. The information presented is intended to support research and development in the fields of pharmacology and therapeutics.
Introduction to Vasoactive Compounds
Vasoregulation is a critical physiological process controlled by a complex interplay of signaling molecules and their receptors. Adrenergic antagonists, which block the effects of catecholamines on alpha and beta-adrenergic receptors, are foundational in the management of cardiovascular diseases. In contrast, triptans, such as Zolmitriptan, target serotonin receptors to induce vasoconstriction, primarily in the cranial vasculature, for the acute treatment of migraines.[1][2][3] Understanding the divergent mechanisms of these drug classes is crucial for targeted drug development and application.
Comparative Efficacy and Receptor Selectivity
The efficacy of adrenergic antagonists and Zolmitriptan is directly related to their receptor selectivity and binding affinities. Adrenergic antagonists are broadly classified based on their affinity for α₁, α₂, β₁, and β₂ adrenergic receptors, leading to varied physiological effects from vasodilation to decreased heart rate.[4][5][6] Zolmitriptan, conversely, exhibits high selectivity for 5-HT1B and 5-HT1D receptors.[1][7][8]
| Drug Class | Target Receptors | Primary Physiological Effect | Clinical Application |
| Alpha-1 Antagonists (e.g., Prazosin) | α₁-adrenergic receptors | Vasodilation, Relaxation of smooth muscle | Hypertension, Benign Prostatic Hyperplasia |
| Beta-1 Antagonists (e.g., Metoprolol) | β₁-adrenergic receptors | Decreased heart rate and contractility | Hypertension, Angina, Arrhythmias |
| Non-selective Beta Antagonists (e.g., Propranolol) | β₁ and β₂-adrenergic receptors | Decreased heart rate, Bronchoconstriction | Hypertension, Migraine prophylaxis |
| Zolmitriptan | 5-HT1B/1D serotonin receptors | Cranial vasoconstriction, Inhibition of neuropeptide release | Acute migraine treatment |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of adrenergic antagonists and Zolmitriptan arise from their engagement with different signaling cascades.
Adrenergic Antagonist Signaling
Alpha-1 adrenergic antagonists, such as prazosin, block the Gq-coupled pathway, preventing the activation of phospholipase C and the subsequent increase in intracellular calcium. This leads to smooth muscle relaxation and vasodilation. Beta-blockers, on the other hand, antagonize Gs-coupled receptors, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP), which results in decreased cardiac muscle contraction and heart rate.
Caption: Signaling pathways of alpha-1 and beta-1 adrenergic antagonists.
Zolmitriptan Signaling Pathway
Zolmitriptan acts as an agonist at 5-HT1B and 5-HT1D receptors, which are coupled to Gi/o proteins.[1][2][7] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. In vascular smooth muscle, this contributes to vasoconstriction. On presynaptic trigeminal nerve endings, activation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides like CGRP, which are potent vasodilators.[2][3] This dual action of vasoconstriction and inhibition of vasodilator release is key to its anti-migraine effect.[7]
Caption: Dual mechanism of Zolmitriptan via 5-HT1B and 5-HT1D receptor activation.
Experimental Protocols
The following outlines a generalized experimental protocol for assessing the vasoconstrictive properties of these compounds in an ex vivo setting.
Ex Vivo Aortic Ring Assay
Objective: To quantify and compare the vasoconstrictive or vasorelaxant effects of test compounds on isolated arterial segments.
Methodology:
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized by CO₂ asphyxiation. The thoracic aorta is excised, cleaned of connective tissue, and cut into 3-4 mm rings.
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers.
-
Equilibration: Tissues are allowed to equilibrate for 60 minutes under a resting tension of 1.5g, with the buffer being replaced every 15 minutes.
-
Viability Test: Rings are contracted with a submaximal concentration of phenylephrine (1 μM) to assess viability.
-
Experimental Procedure:
-
Adrenergic Antagonists: Cumulative concentration-response curves to phenylephrine are generated in the presence and absence of increasing concentrations of the alpha-antagonist.
-
Zolmitriptan: Cumulative concentration-response curves are generated for Zolmitriptan to directly assess its vasoconstrictive properties.
-
-
Data Analysis: The contractile responses are recorded and plotted against the logarithm of the agonist concentration. EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values are calculated. For antagonists, the pA₂ value is determined to quantify antagonist potency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Zolmitriptan? [synapse.patsnap.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. gputtawar.edu.in [gputtawar.edu.in]
- 6. Adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 7. [Mechanism of action of zolmitriptan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of zolmitriptan and its clinical applications in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Zolertine Hydrochloride and Silodosin in the Context of Lower Urinary Tract Symptom Management
A direct head-to-head comparison between Zolertine Hydrochloride and silodosin is not feasible at this time due to a significant lack of available clinical and preclinical data for this compound. While both compounds are classified as alpha-1 adrenoceptor antagonists, a class of drugs commonly used for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), this compound remains an obscure investigational compound with no publicly available clinical trial data or evidence of regulatory approval for any indication.
In contrast, silodosin is a well-established and widely prescribed selective alpha-1A adrenoceptor antagonist for the treatment of LUTS associated with BPH. This guide will provide a comprehensive overview of the available data for silodosin and the limited pharmacological information on this compound to offer a comparative perspective within their shared drug class.
Silodosin: A Detailed Profile
Silodosin is a highly selective antagonist for the alpha-1A adrenergic receptor subtype, which is predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1] Its targeted mechanism of action allows for the relaxation of these muscles, leading to an improvement in urine flow and a reduction in the symptoms of BPH.[2]
Mechanism of Action of Silodosin
Silodosin's therapeutic effect is achieved through the blockade of alpha-1A adrenoceptors. This prevents norepinephrine, a neurotransmitter, from binding to these receptors and causing smooth muscle contraction. The relaxation of the prostatic and urethral smooth muscle reduces bladder outlet obstruction and improves urinary symptoms.[2]
Signaling Pathway of Alpha-1A Adrenoceptor Antagonism by Silodosin
Caption: Silodosin blocks norepinephrine binding to α1A-adrenoceptors, inhibiting the downstream signaling cascade that leads to smooth muscle contraction and instead promoting relaxation.
Clinical Efficacy of Silodosin
Numerous clinical trials have demonstrated the efficacy of silodosin in improving LUTS associated with BPH. Key efficacy endpoints in these studies include the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).
| Efficacy Parameter | Silodosin (8 mg once daily) | Placebo | Tamsulosin (0.4 mg once daily) | Reference |
| Change in Total IPSS from Baseline | -6.4 to -8.3 | -3.5 to -5.3 | -6.8 | [3][4] |
| Change in Qmax (mL/s) from Baseline | +2.8 to +3.77 | +2.93 | +3.53 | [4][5] |
| Responder Rate (≥25% decrease in IPSS) | 66.8% | 50.8% | 65.4% | [5] |
Safety and Tolerability of Silodosin
Silodosin is generally well-tolerated. The most common adverse event is abnormal ejaculation (including retrograde ejaculation), which is a class effect of highly selective alpha-1A blockers. Cardiovascular side effects such as orthostatic hypotension are less frequent compared to less selective alpha-blockers.[1][6]
| Adverse Event | Silodosin (8 mg once daily) | Placebo | Tamsulosin (0.4 mg once daily) | Reference |
| Abnormal Ejaculation | ~28% | <1% | ~2% | [4][5] |
| Dizziness | 2.1% | 1.1% | 2.1% | [5] |
| Orthostatic Hypotension | 1.3% | 1.1% | 1.6% | [5] |
| Discontinuation due to Adverse Events | 3.9% | 2.1% | 2.3% | [6] |
Experimental Protocols: A Representative Phase III Clinical Trial Design
A typical phase III clinical trial evaluating the efficacy and safety of silodosin for LUTS associated with BPH follows a randomized, double-blind, placebo-controlled, parallel-group design.
Workflow of a Typical Phase III Clinical Trial for Silodosin
Caption: A standard clinical trial workflow for evaluating silodosin involves screening, randomization to treatment arms, a treatment period, and subsequent data analysis of primary and secondary endpoints.
This compound: An Investigational Compound
This compound is identified in chemical databases as 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine hydrochloride.[7] It is classified as an alpha-1 adrenoceptor antagonist.[8]
Mechanism of Action of this compound
Based on its classification, this compound is presumed to act by blocking alpha-1 adrenergic receptors. A single preclinical study from 2000 suggested that zolertine inhibits vasoconstriction mediated by both alpha-1A and alpha-1D adrenoceptors.[8] However, without further data, its precise receptor selectivity profile and downstream effects remain uncharacterized.
Clinical Data for this compound
There are no published clinical trials or human data available for this compound. Its efficacy, safety, and potential therapeutic applications have not been established.
Comparative Summary and Conclusion
| Feature | This compound | Silodosin |
| Drug Class | Alpha-1 Adrenoceptor Antagonist | Selective Alpha-1A Adrenoceptor Antagonist |
| Mechanism of Action | Presumed blockade of alpha-1 adrenoceptors | Selective blockade of alpha-1A adrenoceptors in the lower urinary tract |
| Clinical Indication | None established | Lower Urinary Tract Symptoms (LUTS) associated with Benign Prostatic Hyperplasia (BPH) |
| Clinical Efficacy Data | Not available | Extensive data from Phase III trials demonstrating significant improvement in IPSS and Qmax |
| Clinical Safety Data | Not available | Well-characterized safety profile; most common adverse event is abnormal ejaculation |
| Regulatory Status | Investigational compound | Approved for clinical use in numerous countries |
References
- 1. Safety and efficacy of silodosin for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Silodosin, a new alpha1A-adrenoceptor-selective antagonist for treating benign prostatic hyperplasia: results of a phase III randomized, placebo-controlled, double-blind study in Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silodosin therapy for lower urinary tract symptoms in men with suspected benign prostatic hyperplasia: results of an international, randomized, double-blind, placebo- and active-controlled clinical trial performed in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of silodosin-a review of literature - MedCrave online [medcraveonline.com]
- 7. webqc.org [webqc.org]
- 8. Zolertine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alpha-1 Adrenergic Antagonists: Benchmarking Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel alpha-1 adrenergic antagonists requires rigorous benchmarking against established industry standards to ascertain potential advantages in selectivity, potency, and pharmacokinetic profiles. This guide provides a comparative overview of three industry-standard alpha-1 antagonists: Prazosin, Doxazosin, and Tamsulosin.
Important Note on Zolertine Hydrochloride: Initial research to include this compound in this guide revealed a significant data gap. While classified as an alpha-1 adrenergic antagonist, publicly accessible scientific literature and databases lack the specific quantitative experimental data on its receptor binding affinity, selectivity, and pharmacokinetic properties necessary for a direct benchmark comparison. Therefore, this edition focuses on providing a detailed comparison of the well-characterized industry standards to serve as a baseline for evaluating new chemical entities.
Introduction to Alpha-1 Adrenergic Antagonists
Alpha-1 adrenergic receptors (α1-ARs), a class of G-protein coupled receptors, are crucial in mediating the contractile effects of catecholamines (e.g., norepinephrine) on smooth muscle tissues throughout the body. They are divided into three main subtypes: α1A, α1B, and α1D. Antagonism of these receptors leads to smooth muscle relaxation, a mechanism leveraged for therapeutic benefit in conditions such as hypertension and benign prostatic hyperplasia (BPH). While non-selective antagonists are effective, they can lead to side effects like orthostatic hypotension. Newer agents often aim for subtype selectivity, particularly for the α1A receptor prevalent in the prostate, to improve the therapeutic window.
Comparative Analysis of Standard Alpha-1 Antagonists
This section details the receptor binding affinities and pharmacokinetic profiles of Prazosin, Doxazosin, and Tamsulosin. The data presented is compiled from various preclinical and clinical studies.
Receptor Binding Affinity
The binding affinity of an antagonist for its receptor is a key determinant of its potency. It is typically measured using radioligand binding assays and expressed as a pKi value, where a higher pKi indicates a higher binding affinity.
| Compound | Receptor Subtype | Mean pKi Value | Selectivity Profile |
| Prazosin | α1A | 9.2 | Non-selective |
| α1B | 9.4 | ||
| α1D | 9.2 | ||
| Doxazosin | α1A | 8.9 | Non-selective |
| α1B | 9.2 | ||
| α1D | 8.9 | ||
| Tamsulosin | α1A | 9.7 | Selective for α1A/α1D |
| α1B | 8.7 | ||
| α1D | 9.5 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Data is synthesized from publicly available pharmacological studies. Exact values may vary between experiments.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion, which are critical for determining dosing regimens and predicting potential drug interactions.
| Parameter | Prazosin | Doxazosin | Tamsulosin |
| Oral Bioavailability | ~57%[1][2] | ~65%[3] | >90% (fasted)[4][5] |
| Plasma Half-Life | ~2.5 - 3 hours[1][6][7] | ~22 hours[3][8][9][10] | 9 - 15 hours[11] |
| Plasma Protein Binding | ~97%[1][6][12] | ~98%[3][9][13] | ~99%[4][11][14] |
| Primary Metabolism | Hepatic (Extensive)[1] | Hepatic (CYP3A4, 2D6, 2C9)[9] | Hepatic (CYP3A4, 2D6)[15] |
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors by an agonist like norepinephrine initiates a well-defined signaling cascade. The receptor couples to a Gq heterotrimeric G-protein. This activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation leads to the physiological response, such as smooth muscle contraction.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound (like this compound), a competitive radioligand binding assay is a standard method. This workflow outlines the key steps involved in such an experiment.
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for Alpha-1 Adrenoceptors
This protocol provides a representative methodology for determining the binding affinity of a test compound for a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D) expressed in a stable cell line.
1. Materials and Reagents:
-
Cell Membranes: Frozen pellets of HEK293 or CHO cells stably expressing the human α1A, α1B, or α1D adrenoceptor.
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound or other antagonists, dissolved in DMSO and serially diluted in assay buffer.
-
Non-specific Binding Control: Phentolamine (10 µM final concentration).
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Cocktail: A suitable liquid scintillation fluid for microplates.
-
Equipment: 96-well plate incubator/shaker, cell harvester, microplate scintillation counter.
2. Membrane Preparation:
-
Thaw frozen cell pellets on ice.
-
Homogenize the cells in ice-cold assay buffer using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to a final working concentration (typically 10-20 µg protein per well).
3. Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Phentolamine (for non-specific binding) to the appropriate wells.
-
Add 50 µL of the serially diluted test compound to the experimental wells.
-
Add 50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.2-0.5 nM) to all wells.
-
Initiate the binding reaction by adding 150 µL of the diluted cell membrane preparation to all wells.
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.
4. Filtration and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters four times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate for 30-60 minutes at 50°C.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of Phentolamine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
Prazosin and Doxazosin are potent, non-selective α1-antagonists, while Tamsulosin displays a notable selectivity for the α1A and α1D subtypes over the α1B subtype. This selectivity profile is often associated with a reduced incidence of cardiovascular side effects. The pharmacokinetic profiles of these agents vary significantly, with Doxazosin offering the longest half-life, suitable for once-daily dosing. This guide provides the foundational data and methodologies necessary for the preclinical assessment of new α1-adrenergic antagonists, establishing a clear benchmark for comparison. Further investigation is required to procure the necessary experimental data to position this compound within this competitive landscape.
References
- 1. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prazosin kinetics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medicine.com [medicine.com]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zolertine Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Zolertine Hydrochloride, a substance requiring careful handling, necessitates a structured disposal protocol to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.
Core Principles of this compound Disposal
The disposal of this compound, as with any laboratory chemical, is governed by a hierarchy of regulations and best practices. The primary goal is to ensure that the compound does not pose a threat to human health or the environment. This involves a careful assessment of its properties and the selection of an appropriate disposal pathway in accordance with federal, state, and local regulations.[1][2][3]
Quantitative Data Summary for Disposal
| Parameter | Guideline | Regulatory Context |
| Toxicity | Assumed to be toxic and should be handled as hazardous waste.[1] | Resource Conservation and Recovery Act (RCRA) |
| Drain Disposal | Prohibited for hazardous chemicals.[1][4] | Environmental Protection Agency (EPA) |
| Solid Waste | Must be segregated from liquid waste and clearly labeled.[5] | Institutional and Local Regulations |
| Container Type | Chemically compatible and properly sealed containers.[6] | Occupational Safety and Health Administration (OSHA) |
| Labeling | Must include the name of the waste, associated hazards, and contact information.[5] | Globally Harmonized System (GHS) |
Experimental Protocols: A Step-by-Step Disposal Workflow
The following protocol outlines a generalized, safe disposal process for this compound in a laboratory setting. This workflow is designed to be adapted to specific institutional procedures and local regulations.
1. Waste Identification and Classification:
-
Treat all this compound waste as hazardous pharmaceutical waste.[2][3] This is a precautionary measure in the absence of a specific non-hazardous designation.
-
Consult the Safety Data Sheet (SDS) for this compound to identify any specific hazards, such as reactivity, that may influence disposal requirements.
2. Segregation and Collection:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated personal protective equipment, weighing papers) in a designated, clearly labeled, and sealed hazardous waste container.[5][6]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container labeled as "Hazardous Waste: this compound."[1][5]
-
Never mix this compound waste with other incompatible chemical waste streams.[6]
3. Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[1]
-
Ensure containers are kept closed except when adding waste.[1]
4. Disposal Request and Pickup:
-
Once the waste container is full or has reached the institutional time limit for storage, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not attempt to transport hazardous waste off-site yourself.
5. Documentation:
-
Maintain accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal request.
Visualizing the Disposal Pathway
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision pathway for this compound waste management.
Caption: Step-by-step workflow for this compound disposal.
References
Personal protective equipment for handling Zolertine Hydrochloride
Essential Safety and Handling of Zolertine Hydrochloride
Disclaimer: this compound is referenced in chemical and patent literature; however, a specific Safety Data Sheet (SDS) with established occupational exposure limits (OEL) is not publicly available.[1][2][3][4][5] The following guidance is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and should be adapted to the specific toxicological properties of the compound once they are determined.[6] A thorough risk assessment should be conducted by environmental, health, and safety (EHS) professionals before handling this compound.[6][7]
Personal Protective Equipment (PPE)
Due to the potentially hazardous nature of this compound, a comprehensive PPE strategy is crucial to prevent exposure.[8] The primary focus of containment is to protect operators from exposure to the active pharmaceutical ingredient (API).[9]
Summary of Recommended Personal Protective Equipment
| Protection Type | Required Equipment | Specifications & Best Practices |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for handling potent compounds, especially when engineering controls are not sufficient to minimize exposure to airborne particles.[8] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer glove immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Lab Coat or Suit | Use a disposable suit made of a material like Tyvek® to provide a barrier against solid particles.[10] Ensure full coverage with no exposed skin. |
| Eye Protection | Chemical Safety Goggles | Wear tightly sealed chemical safety goggles to protect against splashes or airborne particles. |
Operational Plan for Safe Handling
A multi-step approach is necessary to ensure the safe handling of this compound from receipt to disposal.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
Labeling: Ensure the container is clearly labeled with the compound name, hazard warnings, and date of receipt.
-
Storage: Store the compound in a secure, well-ventilated area, away from incompatible materials. The storage area should have controlled temperature and humidity.[7]
Step 2: Preparation and Weighing
-
Containment: All handling of the powdered compound, especially weighing, should be performed within a containment system such as a glovebox or a ventilated balance enclosure to minimize the risk of inhalation.[7]
-
Controlled Transfer: Utilize contained transfer systems, like split butterfly valves, to minimize operator exposure during material transfers.[7][9]
-
Training: All personnel handling the compound must be thoroughly trained on the specific handling procedures, potential hazards, and emergency protocols.[6][8]
Step 3: Experimental Use
-
Designated Area: Conduct all experimental work in a designated and clearly marked area to prevent cross-contamination.
-
Engineering Controls: Use engineering controls, such as fume hoods or other ventilated enclosures, as the primary means of exposure control.
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.
Disposal Plan
The disposal of pharmaceutical waste is strictly regulated to protect human health and the environment.[11]
Step 1: Waste Segregation and Collection
-
Hazardous Waste Containers: All disposable materials that come into contact with this compound, including gloves, gowns, and labware, must be collected in clearly labeled, leak-proof hazardous waste containers.[12] These containers should be colored differently from regular trash.[12]
-
Sharps: Needles and other sharps should be disposed of in a designated "HAZARDOUS DRUG WASTE ONLY" sharps container.[12]
-
No Sewering: Do not dispose of any pharmaceutical waste down the drain.[11][13]
Step 2: Waste Storage
-
Secure Area: Store sealed hazardous waste containers in a secure, designated area while awaiting pickup.[12]
Step 3: Final Disposal
-
Licensed Disposal Company: Arrange for the disposal of all hazardous waste through a licensed commercial waste disposal company.[12]
-
Regulatory Compliance: Ensure that all disposal practices comply with federal (EPA), state, and local regulations for hazardous waste.[11][13][14] The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[13][14]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US8802596B2 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]
- 3. sobj.orbit.com [sobj.orbit.com]
- 4. fufaton.com [fufaton.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 8. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 9. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. osha.gov [osha.gov]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
